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Core Science & Biosynthesis

Foundational

4-(2,5-Dimethylthiophen-3-yl)piperidine chemical structure

An In-Depth Technical Guide to 4-(2,5-Dimethylthiophen-3-yl)piperidine: Structure, Synthesis, and Therapeutic Potential This guide provides a comprehensive technical overview of the novel heterocyclic compound, 4-(2,5-Di...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(2,5-Dimethylthiophen-3-yl)piperidine: Structure, Synthesis, and Therapeutic Potential

This guide provides a comprehensive technical overview of the novel heterocyclic compound, 4-(2,5-Dimethylthiophen-3-yl)piperidine. Synthesizing foundational principles of medicinal chemistry with established laboratory practices, this document is intended for researchers, scientists, and drug development professionals. We will delve into the molecule's structural rationale, propose a robust synthetic pathway with detailed protocols, and explore its potential pharmacological significance based on the well-documented activities of its constituent moieties.

Introduction: A Privileged Scaffold Combination

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents due to their favorable biological and pharmacokinetic properties. These are often referred to as "privileged scaffolds." 4-(2,5-Dimethylthiophen-3-yl)piperidine is a thoughtful conjugation of two such scaffolds: the piperidine ring and the thiophene nucleus.

The piperidine moiety is a cornerstone of drug design, present in a vast number of pharmaceuticals.[1][2] Its saturated, six-membered heterocyclic structure often imparts improved solubility, metabolic stability, and the ability to form critical hydrogen bonds with biological targets.[2][3] The nitrogen atom provides a versatile handle for synthetic modification, allowing for the fine-tuning of a compound's properties.[1][4]

Similarly, the thiophene ring is a bioisostere of the benzene ring, frequently employed to modulate electronic properties and enhance biological activity. Thiophene derivatives are known to possess a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] The specific 2,5-dimethyl substitution pattern on the thiophene ring in the target molecule is significant, as it can influence the molecule's steric and electronic profile, potentially enhancing target specificity and metabolic resistance.

The strategic fusion of these two scaffolds in 4-(2,5-Dimethylthiophen-3-yl)piperidine creates a molecule with significant potential as a building block for novel therapeutics, particularly in oncology and neuropharmacology.

Section 1: Molecular Structure and Physicochemical Properties

The fundamental identity of 4-(2,5-Dimethylthiophen-3-yl)piperidine is defined by its unique three-dimensional arrangement and resulting physicochemical characteristics.

Chemical Structure

The molecule consists of a piperidine ring connected at its 4-position to the 3-position of a 2,5-dimethyl-substituted thiophene ring.

Caption: 2D Chemical Structure of 4-(2,5-Dimethylthiophen-3-yl)piperidine.

Predicted Physicochemical Data

Quantitative descriptors are essential for predicting the behavior of a compound in biological systems. The following properties for 4-(2,5-Dimethylthiophen-3-yl)piperidine have been calculated.

PropertyValueSource
Molecular Formula C₁₁H₁₇NSChemSynthesis
Molecular Weight 195.33 g/mol PubChem
XlogP ~2.5 - 3.0Predicted
Hydrogen Bond Donors 1 (from piperidine N-H)Calculated
Hydrogen Bond Acceptors 1 (from piperidine N)Calculated
Rotatable Bonds 1 (C-C bond linking rings)Calculated

Note: XlogP is a predicted value for octanol-water partition coefficient, a key indicator of lipophilicity.

Section 2: Proposed Synthesis and Purification

Retrosynthetic Analysis

The most logical disconnection point is the C-C bond between the piperidine and thiophene rings. This suggests a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling. This strategy is widely used for its reliability, functional group tolerance, and mild reaction conditions.

The retrosynthesis would involve a protected 4-piperidine boronic acid derivative and 3-bromo-2,5-dimethylthiophene. The piperidine's nitrogen must be protected (e.g., with a Boc group) to prevent side reactions during the coupling step.

Proposed Synthetic Workflow

The proposed synthesis is a multi-step process beginning from commercially available starting materials.

G cluster_coupling Suzuki Coupling start1 3-Bromo-2,5-dimethylthiophene intermediate1 2,5-Dimethyl-3-thienylboronic acid start1->intermediate1 1. n-BuLi 2. B(OiPr)₃ 3. H₃O⁺ start2 N-Boc-4-piperidone intermediate2 N-Boc-4-triflyloxy-1,2,3,6-tetrahydropyridine start2->intermediate2 NaHMDS, Comins' Reagent coupled_product N-Boc-4-(2,5-dimethylthiophen-3-yl)-1,2,3,6-tetrahydropyridine intermediate1->coupled_product Pd(dppf)Cl₂ K₂CO₃, Dioxane/H₂O intermediate2->coupled_product Pd(dppf)Cl₂ K₂CO₃, Dioxane/H₂O reduced_product N-Boc-4-(2,5-dimethylthiophen-3-yl)piperidine coupled_product->reduced_product H₂, Pd/C final_product 4-(2,5-Dimethylthiophen-3-yl)piperidine reduced_product->final_product TFA or HCl in Dioxane

Sources

Exploratory

An In-depth Technical Guide to 4-(2,5-Dimethylthiophen-3-yl)piperidine: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-(2,5-Dimethylthiophen-3-yl)piperidine, a heterocyclic compound of interest in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(2,5-Dimethylthiophen-3-yl)piperidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to its novelty, a publicly registered CAS (Chemical Abstracts Service) number has not been identified. This guide, therefore, presents a robust, proposed synthetic pathway based on established, high-yield coupling reactions. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the expected physicochemical properties and potential pharmacological applications of this molecule, drawing insights from its structural analogues. This document is intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of novel piperidine-based compounds.

Introduction: The Rationale for 4-(2,5-Dimethylthiophen-3-yl)piperidine in Drug Discovery

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and natural alkaloids, valued for its ability to confer favorable pharmacokinetic properties such as improved solubility and bioavailability. When coupled with a substituted thiophene ring, as in the case of 4-(2,5-Dimethylthiophen-3-yl)piperidine, the resulting molecule presents a unique three-dimensional structure with potential for novel interactions with biological targets. The 2,5-dimethylthiophene moiety, in particular, offers a lipophilic and sterically defined region that can be crucial for target engagement and selectivity. While this specific compound is not extensively documented, its constituent parts are present in numerous biologically active molecules, suggesting its potential as a valuable building block in the design of new therapeutic agents.

Proposed Synthesis of 4-(2,5-Dimethylthiophen-3-yl)piperidine

The synthesis of 4-(2,5-Dimethylthiophen-3-yl)piperidine can be strategically approached through a palladium-catalyzed cross-coupling reaction, a cornerstone of modern organic synthesis. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a highly efficient and versatile method for this purpose.[1][2]

The proposed two-step synthesis involves the preparation of a suitable organoboron reagent from 2,5-dimethylthiophene, followed by its coupling with a protected 4-halopiperidine derivative.

Step 1: Synthesis of 2,5-Dimethyl-3-thiopheneboronic acid pinacol ester

The initial step focuses on the functionalization of the 2,5-dimethylthiophene core to create a reactive partner for the subsequent coupling reaction. This can be achieved through a Miyaura borylation reaction.

Reaction Scheme:

Synthesis_of_2_5_Dimethyl_3_thiopheneboronic_acid_pinacol_ester Thiophene 2,5-Dimethyl-3-bromothiophene Reaction_Center + Thiophene->Reaction_Center Borane Bis(pinacolato)diboron Borane->Reaction_Center Catalyst Pd(dppf)Cl2 Catalyst->Reaction_Center Catalyst Base KOAc Base->Reaction_Center Base Solvent Dioxane Solvent->Reaction_Center Solvent Product 2,5-Dimethyl-3-thiopheneboronic acid pinacol ester Reaction_Center->Product Heat

Figure 1: Proposed synthesis of the boronic ester intermediate.

Experimental Protocol:

  • Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,5-dimethyl-3-bromothiophene (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane to the flask under a nitrogen atmosphere.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2,5-dimethyl-3-thiopheneboronic acid pinacol ester.

Causality of Experimental Choices:

  • Catalyst: Pd(dppf)Cl₂ is chosen for its high efficiency and functional group tolerance in Miyaura borylation reactions.

  • Base: Potassium acetate (KOAc) is a mild base that is effective in promoting the catalytic cycle without causing unwanted side reactions.

  • Solvent: Anhydrous 1,4-dioxane is a suitable high-boiling point solvent that ensures the dissolution of all reactants and facilitates the reaction at elevated temperatures.

  • Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent the oxidation of the palladium catalyst and other sensitive reagents.

Step 2: Suzuki-Miyaura Coupling and Deprotection

The second step involves the palladium-catalyzed coupling of the synthesized boronic ester with a suitable piperidine derivative, followed by the removal of the protecting group. A common and effective protecting group for the piperidine nitrogen is the tert-butyloxycarbonyl (Boc) group.

Reaction Scheme:

Suzuki_Miyaura_Coupling_and_Deprotection Boronic_Ester 2,5-Dimethyl-3-thiopheneboronic acid pinacol ester Coupling_Center + Boronic_Ester->Coupling_Center Piperidine_Halide N-Boc-4-iodopiperidine Piperidine_Halide->Coupling_Center Catalyst Pd(PPh3)4 Catalyst->Coupling_Center Catalyst Base Na2CO3 Base->Coupling_Center Base Solvent Toluene/Ethanol/H2O Solvent->Coupling_Center Solvent Protected_Product N-Boc-4-(2,5-dimethylthiophen-3-yl)piperidine Deprotection_Center + Protected_Product->Deprotection_Center Acid Trifluoroacetic acid (TFA) Acid->Deprotection_Center Acid Solvent_Deprotection Dichloromethane (DCM) Solvent_Deprotection->Deprotection_Center Solvent Final_Product 4-(2,5-Dimethylthiophen-3-yl)piperidine Coupling_Center->Protected_Product Heat Deprotection_Center->Final_Product Room Temp

Figure 2: Proposed Suzuki-Miyaura coupling and subsequent deprotection.

Experimental Protocol:

  • Coupling Reaction Setup: In a round-bottom flask, dissolve 2,5-dimethyl-3-thiopheneboronic acid pinacol ester (1.0 eq) and N-Boc-4-iodopiperidine (1.2 eq) in a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Reagent Addition: Add sodium carbonate (Na₂CO₃) (3.0 eq) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq) to the mixture.

  • Reaction Execution: Heat the reaction mixture to reflux (around 90-100 °C) for 6-12 hours, monitoring its progress by TLC.

  • Work-up and Purification of Intermediate: After completion, cool the reaction, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography to obtain N-Boc-4-(2,5-dimethylthiophen-3-yl)piperidine.

  • Deprotection: Dissolve the purified Boc-protected intermediate in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

  • Final Product Isolation: Stir the mixture at room temperature for 1-2 hours. Evaporate the solvent and excess TFA under reduced pressure. Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the final product, 4-(2,5-Dimethylthiophen-3-yl)piperidine.

Causality of Experimental Choices:

  • Piperidine Partner: N-Boc-4-iodopiperidine is chosen as the iodo-substituent is more reactive in Suzuki couplings than bromo- or chloro-substituents. The Boc protecting group is stable under the coupling conditions and can be easily removed under acidic conditions.

  • Catalyst: Pd(PPh₃)₄ is a widely used and effective catalyst for Suzuki-Miyaura reactions.

  • Base: Sodium carbonate is a common and effective base for this type of coupling.

  • Solvent System: The biphasic solvent system of toluene/ethanol/water is often used to ensure the solubility of both the organic and inorganic reagents.

  • Deprotection Agent: Trifluoroacetic acid is a strong acid that efficiently cleaves the Boc protecting group at room temperature.

Physicochemical Properties and Characterization

The following table summarizes the predicted physicochemical properties of 4-(2,5-Dimethylthiophen-3-yl)piperidine. These values are computationally derived and should be confirmed by experimental analysis.

PropertyPredicted ValueMethod of Determination (Experimental)
Molecular Formula C₁₁H₁₇NSElemental Analysis
Molecular Weight 195.33 g/mol Mass Spectrometry (MS)
Appearance Colorless to pale yellow oil or low melting solidVisual Inspection
Boiling Point Not availableDistillation under reduced pressure
Melting Point Not availableDifferential Scanning Calorimetry (DSC)
LogP ~2.5 - 3.5HPLC with a calibrated standard
pKa (of piperidinium) ~9.5 - 10.5Potentiometric titration

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will be essential to confirm the structure of the final product, showing the characteristic signals for the dimethylthiophene and piperidine protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic N-H stretching vibration of the secondary amine in the piperidine ring.

Potential Applications in Drug Discovery

The structural features of 4-(2,5-Dimethylthiophen-3-yl)piperidine suggest its potential utility in several areas of drug discovery.

  • Central Nervous System (CNS) Agents: The lipophilicity imparted by the dimethylthiophene group may facilitate crossing the blood-brain barrier. Piperidine derivatives are well-represented in CNS-active drugs, including antipsychotics, antidepressants, and analgesics.

  • Enzyme Inhibitors: The thiophene ring can participate in various non-covalent interactions with enzyme active sites, such as pi-stacking and hydrophobic interactions. The piperidine nitrogen can act as a hydrogen bond acceptor or can be protonated to form a salt bridge.

  • Receptor Ligands: The overall shape and electronic properties of the molecule make it a candidate for binding to a variety of G-protein coupled receptors (GPCRs) or ion channels.

Conclusion

While 4-(2,5-Dimethylthiophen-3-yl)piperidine is a novel compound without a designated CAS number, this guide provides a clear and scientifically sound pathway for its synthesis and characterization. The proposed Suzuki-Miyaura coupling strategy is robust and relies on well-established methodologies in organic chemistry. The unique combination of the piperidine and dimethylthiophene scaffolds makes this molecule a promising candidate for further investigation in various drug discovery programs. The detailed protocols and rationale provided herein are intended to empower researchers to synthesize and explore the potential of this and other related novel chemical entities.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40 (24), 4544-4568. [Link]

  • Kotha, S.; Lahiri, K.; Kashinath, D. The Suzuki–Miyaura Cross-Coupling Reaction: A Mechanistic Perspective. Tetrahedron, 2002 , 58 (48), 9633-9695. [Link]

  • Ishiyama, T.; Murata, M.; Miyaura, N. Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 1995 , 60 (23), 7508–7510. [Link]

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014. [Link]

Sources

Foundational

Thiophene-Substituted Piperidine Derivatives: Physicochemical & Pharmacological Properties

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, Drug Development Scientists Executive Summary The incorporation of thiophene moieties into piperidine scaffolds represents a class...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, Drug Development Scientists

Executive Summary

The incorporation of thiophene moieties into piperidine scaffolds represents a classic yet potent strategy in medicinal chemistry, often utilized to modulate lipophilicity, electronic distribution, and receptor binding affinity. Thiophene serves as a premier bioisostere for the phenyl ring; however, its distinct electronic character (electron-rich,


-excessive) and metabolic liabilities (S-oxidation) require a nuanced understanding. This guide analyzes the structural, physicochemical, and pharmacological properties of thiophene-substituted piperidines, using high-affinity ligands like Sufentanil  and Tenocyclidine (TCP)  as primary case studies.

Structural & Physicochemical Attributes[1][2][3][4][5]

Thiophene-Phenyl Bioisosterism

The substitution of a phenyl ring with a thiophene ring on a piperidine scaffold is not merely a steric exchange; it fundamentally alters the molecular electrostatic potential (MEP).

  • Sterics: Thiophene is physically smaller than benzene. The bond angle of C–S–C is approx. 92°, compared to 120° for C–C–C in benzene, creating a more compact lipophilic vector.

  • Electronics: Thiophene is

    
    -excessive (6 
    
    
    
    -electrons distributed over 5 atoms), making it more electron-rich than benzene. This facilitates stronger cation-
    
    
    interactions with receptor residues (e.g., quaternary ammonium sites or protonated histidines).
  • Lipophilicity (LogP): Thiophene derivatives generally exhibit slightly lower LogP values than their phenyl counterparts due to the sulfur atom's polarizability, yet they maintain high membrane permeability.

Metabolic "Structural Alerts"

While enhancing potency, the thiophene ring introduces a metabolic liability known as bioactivation . Unlike the phenyl ring, the thiophene sulfur is susceptible to oxidation by Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4).

Mechanism of Bioactivation
  • S-Oxidation: CYP450 oxidizes the sulfur to a thiophene S-oxide.

  • Epoxidation: Further oxidation or rearrangement leads to thiophene epoxides or sulfoxides.

  • Michael Acceptor Formation: These intermediates function as reactive Michael acceptors, covalently binding to nucleophilic protein residues (e.g., Cysteine thiols), potentially causing idiosyncratic hepatotoxicity.

Note: In high-potency drugs like Sufentanil, the therapeutic dose is in the microgram range, rendering the absolute quantity of reactive metabolite negligible. However, for drugs with milligram-range dosing, this toxicity is a critical attrition factor.

Pharmacological Profiles & SAR

Case Study A: Opioid Receptor Modulation (Sufentanil)

Sufentanil represents the pinnacle of thiophene-piperidine optimization. It is an analog of Fentanyl where the N-phenethyl group is replaced by an N-(2-thienyl)ethyl group.

Table 1: Comparative Properties of Fentanyl vs. Sufentanil

PropertyFentanyl (Phenyl)Sufentanil (Thiophene)Impact of Thiophene Substitution
Structure N-phenethyl-piperidineN-(2-thienyl)ethyl-piperidineIncreased electron density at receptor binding site.
Potency (Morphine = 1) ~100x~500–1,000x5-10x increase in potency due to enhanced lipophilicity and receptor affinity.
Safety Margin HighVery HighThiophene substitution maintains high therapeutic index.
Binding Affinity (

)
1.2 nM (

-opioid)
0.13 nM (

-opioid)
Stronger hydrophobic/van der Waals interactions.
Case Study B: NMDA Receptor Antagonism (Tenocyclidine)

Tenocyclidine (TCP) is the thiophene analog of Phencyclidine (PCP).[1][2] The replacement of the phenyl ring with a 2-thienyl moiety significantly increases affinity for the NMDA receptor channel.

  • Affinity: TCP binds with higher affinity to the "PCP site" inside the NMDA ion channel than PCP itself.[1][3]

  • Application: Due to this "super-affinity," radiolabeled

    
    -TCP is the standard tool for mapping NMDA receptor distribution in neurological research, whereas PCP is less favored for this specific assay.
    

Visualization of Metabolic & SAR Logic

Metabolic Bioactivation Pathway

The following diagram illustrates the critical metabolic pathway that researchers must mitigate during lead optimization.

MetabolicPathway Thiophene Thiophene-Piperidine (Parent Drug) CYP CYP450 (Oxidation) Thiophene->CYP SOxide Thiophene S-Oxide (Intermediate) CYP->SOxide S-oxidation Epoxide Thiophene Epoxide (Unstable) SOxide->Epoxide Rearrangement Michael Reactive Michael Acceptor Epoxide->Michael Ring Opening Toxicity Covalent Binding (Hepatotoxicity) Michael->Toxicity Protein Adducts Detox Glutathione Conjugation Michael->Detox Phase II Metabolism

Caption: Figure 1.[4] Metabolic bioactivation pathway of the thiophene ring. S-oxidation can lead to reactive metabolites if not detoxified by Glutathione.

SAR Decision Logic

When to choose Thiophene over Phenyl?

SAR_Logic Start Lead Optimization: Piperidine Scaffold Decision Need to improve Potency or Selectivity? Start->Decision ThiopheneOpt Substitute Phenyl with 2-Thienyl Decision->ThiopheneOpt Yes CheckDose Is Daily Dose < 10 mg? ThiopheneOpt->CheckDose Safe Proceed: Low Toxicity Risk (e.g., Sufentanil) CheckDose->Safe Yes Risk Caution: High Bioactivation Risk CheckDose->Risk No Mitigate Strategy: Block 5-position (e.g., Chlorination) Risk->Mitigate Structural Fix

Caption: Figure 2. Strategic decision tree for incorporating thiophene bioisosteres, balancing potency gains against metabolic risks.

Experimental Protocols

Synthesis: Reductive Amination of 2-Thiophenecarboxaldehyde

This protocol is the industry standard for attaching a thiophene moiety to a piperidine nitrogen, avoiding the harsh conditions of alkylation.

Objective: Synthesis of N-(2-thienylmethyl)piperidine.

Reagents:

  • Piperidine (1.0 equiv)

  • 2-Thiophenecarboxaldehyde (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[5]

  • Acetic Acid (catalytic, optional)[5]

Protocol:

  • Imine Formation: In a dry round-bottom flask under Nitrogen, dissolve 2-thiophenecarboxaldehyde (10 mmol) in anhydrous DCE (30 mL). Add piperidine (10 mmol).

  • Activation: If reaction is sluggish, add glacial acetic acid (1-2 drops) to catalyze iminium ion formation. Stir at room temperature for 30–60 minutes.

  • Reduction: Cool the solution to 0°C. Add Sodium Triacetoxyborohydride (15 mmol) portion-wise over 10 minutes. Note: STAB is preferred over NaBH4 to prevent reduction of the aldehyde before imine formation.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Work-up: Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: The crude amine is often pure enough, or can be purified via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Validation:

  • 1H NMR (CDCl3): Look for the diagnostic singlet of the N-CH2-Thiophene methylene protons around

    
     3.7–3.8 ppm. The thiophene aromatic protons will appear at 
    
    
    
    6.9–7.3 ppm.

References

  • Janssen, P. A. J., et al. (1976). Sufentanil, a very potent and extremely safe intravenous morphine-like narcotic analgesic. Arzneimittel-Forschung.[6]

  • Stirling, J. M., Cross, A. J., & Green, A. R. (1989).[2] The binding of [3H]thienyl cyclohexylpiperidine ([3H]TCP) to the NMDA-phencyclidine receptor complex.[1][2] Neuropharmacology.[7][8]

  • Vignon, J., et al. (1983). [3H]TCP: A new tool for the study of the phencyclidine receptor. European Journal of Pharmacology.

  • Dansette, P. M., et al. (2005). Metabolic activation of thiophenes: S-oxidation and ring-opening. Chemical Research in Toxicology.

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5] Journal of Organic Chemistry.

Sources

Exploratory

Technical Guide: 2,5-Dimethyl-3-(piperidin-4-yl)thiophene

Physicochemical Profiling, Synthetic Utility, and Characterization[1] Executive Summary 2,5-Dimethyl-3-(piperidin-4-yl)thiophene is a specialized heterocyclic building block valued in medicinal chemistry for its structur...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthetic Utility, and Characterization[1]

Executive Summary

2,5-Dimethyl-3-(piperidin-4-yl)thiophene is a specialized heterocyclic building block valued in medicinal chemistry for its structural rigidity and lipophilic tuning capabilities. As a trisubstituted thiophene derivative, it serves as a critical bioisostere for phenyl and pyridine scaffolds in kinase inhibitors and GPCR ligands. This guide provides a definitive technical analysis of its molecular weight, physicochemical properties, and robust synthetic protocols, designed for researchers optimizing lead compounds.

Molecular Identity & Physicochemical Profile[1][2][3][4]

The precise molecular weight and formula are foundational for stoichiometric calculations and mass spectrometry validation.

Table 1: Chemical Identity & Properties

PropertyValueNotes
IUPAC Name 2,5-Dimethyl-3-(piperidin-4-yl)thiophene
Molecular Formula C₁₁H₁₇NS
Average Molecular Weight 195.33 g/mol Used for molarity calculations.
Monoisotopic Mass 195.1082 Da Critical for High-Res MS (HRMS).
CLogP (Predicted) ~3.2 - 3.5Moderate lipophilicity; CNS penetrant potential.
H-Bond Donors 1 (Secondary Amine)
H-Bond Acceptors 1 (Piperidine N)Thiophene S is a negligible acceptor.
Topological Polar Surface Area ~12 ŲExcellent membrane permeability.
Structural Significance

The 2,5-dimethyl substitution pattern on the thiophene ring serves two primary functions:

  • Metabolic Blocking: It blocks the metabolically labile

    
    -positions (C2 and C5) of the thiophene ring, preventing rapid oxidation by cytochrome P450 enzymes.
    
  • Conformational Restriction: The methyl groups induce a specific torsion angle relative to the piperidine ring, often locking the pharmacophore into a bioactive conformation.

Synthetic Methodology

Expertise & Experience: While direct reduction of pyridyl-thiophenes is possible, it often yields over-reduced byproducts. The industry-standard approach for high-fidelity synthesis is the Suzuki-Miyaura Cross-Coupling , which allows for convergent assembly and late-stage diversification.

Protocol: Palladium-Catalyzed Cross-Coupling

This protocol utilizes a protected piperidine boronate to prevent catalyst poisoning by the free amine.

Reagents:

  • Substrate A: 3-Bromo-2,5-dimethylthiophene

  • Substrate B: tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step Workflow:

  • Inertion: Charge a reaction vessel with Substrate A (1.0 eq), Substrate B (1.2 eq), and Base. Purge with N₂ or Ar for 15 minutes to remove O₂ (critical to prevent homocoupling).

  • Catalysis: Add Pd(dppf)Cl₂ catalyst under positive inert gas pressure.

  • Reaction: Heat to 90°C for 12–16 hours. Monitor by LC-MS for the disappearance of the bromide (MW ~191/193) and appearance of the Boc-protected intermediate (MW ~295).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Deprotection: Dissolve the crude intermediate in DCM. Add TFA (10 eq) at 0°C. Stir at RT for 2 hours.

  • Isolation: Basify to pH >10 with NaOH, extract with DCM/IPA (3:1), and concentrate to yield the free base 2,5-dimethyl-3-(piperidin-4-yl)thiophene .

Visualization: Synthetic Pathway

The following diagram illustrates the convergent synthesis logic.

SynthesisPath start1 3-Bromo-2,5- dimethylthiophene step1 Suzuki Coupling (Pd(dppf)Cl2, K2CO3) start1->step1 start2 N-Boc-Piperidine- 4-boronate start2->step1 inter Boc-Protected Intermediate (MW ~295) step1->inter 90°C, 16h step2 Acid Deprotection (TFA/DCM) inter->step2 final Target Product MW 195.33 step2->final Basification

Figure 1: Convergent synthetic route utilizing Suzuki-Miyaura coupling followed by Boc-deprotection.

Analytical Characterization & Validation

Trustworthiness: A self-validating system requires orthogonal analytical methods. Do not rely solely on MS.

Mass Spectrometry (LC-MS)
  • Expected Ion: [M+H]⁺ = 196.1

  • Fragmentation Pattern: High collision energy often cleaves the piperidine-thiophene bond, showing characteristic fragments of the dimethylthiophene core (m/z ~111).

Nuclear Magnetic Resonance (¹H NMR)

The NMR spectrum provides definitive structural proof.

  • Thiophene Methyls: Two distinct singlets around

    
     2.2–2.4 ppm. The methyl at C2 is typically slightly downfield from the methyl at C5 due to the adjacent piperidine ring.
    
  • Thiophene Proton: A single aromatic proton at C4, appearing as a singlet around

    
     6.5–6.7 ppm. Note: If this signal is a doublet, coupling has failed or regioisomerism has occurred.
    
  • Piperidine Ring:

    • Methine (CH) at C4: Multiplet at

      
       2.6–2.8 ppm.
      
    • 
      -Protons (adjacent to NH): Multiplets at 
      
      
      
      3.0–3.2 ppm (downfield due to N).
    • 
      -Protons: Multiplets at 
      
      
      
      1.6–1.9 ppm.
Applications in Drug Discovery

This scaffold is frequently employed in "Fragment-Based Drug Design" (FBDD) and lead optimization.

  • Kinase Inhibition: The thiophene ring mimics the adenine ring of ATP, while the piperidine extends into the solvent-accessible region, improving solubility and allowing for salt bridge formation with residues like Asp or Glu in the active site.

  • GPCR Ligands: Used as a linker in bi-aryl systems to maintain a specific distance between pharmacophores while reducing aromatic ring count (Fsp³ character), which correlates with improved clinical success.

References
  • PubChem. (2025).[1] 2,5-Dimethylthiophene - Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Mishra, R., et al. (2011).[2] Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.[3][2][4] Retrieved from [Link]

  • WebQC. (2025). Molar Mass Calculator: C11H17NS. Retrieved from [Link]

Sources

Foundational

Cheminformatics and Synthetic Utility of Thiophene-Piperidine Scaffolds: A Deep Dive into 4-(2,5-Dimethylthiophen-3-yl)piperidine

Structural Identity & Cheminformatics Core The molecule 4-(2,5-Dimethylthiophen-3-yl)piperidine represents a strategic scaffold in medicinal chemistry, combining the lipophilic, electron-rich character of a substituted t...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Identity & Cheminformatics Core

The molecule 4-(2,5-Dimethylthiophen-3-yl)piperidine represents a strategic scaffold in medicinal chemistry, combining the lipophilic, electron-rich character of a substituted thiophene with the basicity and vector-positioning capabilities of a piperidine ring.[1]

Unlike the unsubstituted 4-(thiophen-3-yl)piperidine, the addition of methyl groups at the 2- and 5-positions of the thiophene ring serves a critical bioisosteric function: it sterically and electronically blocks the metabolically labile


-positions of the thiophene, significantly enhancing metabolic stability against cytochrome P450 oxidation.[1]
Digital Identifiers
Identifier TypeCode / Value
Common Name 4-(2,5-Dimethylthiophen-3-yl)piperidine
Canonical SMILES CC1=C(C2CCNCC2)C=C(C)S1
Isomeric SMILES CC1=C(C2CCNCC2)C=C(C)S1
Molecular Formula C₁₁H₁₇NS
Molecular Weight 195.33 g/mol
InChI Key Calculated from SMILES (e.g., XJ...[1][2][3] - Note: Specific key requires registration, use SMILES for database integration)
Physicochemical Profile (Calculated)
PropertyValueMedicinal Chemistry Implication
cLogP ~2.8 - 3.1Ideal lipophilicity for CNS penetration and membrane permeability.[1]
TPSA 12.03 Ų (Thiophene) + 12.03 Ų (Amine) ≈ 24 ŲHigh oral bioavailability potential (Rule of 5 compliant).
H-Bond Donors 1 (NH)Handle for further functionalization (e.g., reductive amination).
Rotatable Bonds 1Low entropic penalty upon binding to protein targets.

Synthetic Retrosynthesis & Protocols

The construction of the 4-(2,5-dimethylthiophen-3-yl)piperidine scaffold is most reliably achieved via Suzuki-Miyaura cross-coupling .[1] This pathway is preferred over ring-closing methodologies due to the commercial availability of the requisite boronic esters and the modularity it offers for analog generation.

Retrosynthetic Logic (DOT Visualization)

The synthesis disconnects at the C(sp²)–C(sp³) bond between the thiophene and piperidine rings.

Retrosynthesis Target Target: 4-(2,5-Dimethylthiophen-3-yl)piperidine Protected Intermediate: N-Boc-4-(2,5-dimethylthiophen-3-yl)piperidine Target->Protected Deprotection (TFA/HCl) Coupling Reaction: Suzuki-Miyaura Cross-Coupling Protected->Coupling FragmentA Fragment A (Electrophile): 3-Bromo-2,5-dimethylthiophene Coupling->FragmentA FragmentB Fragment B (Nucleophile): N-Boc-4-piperidineboronic acid pinacol ester Coupling->FragmentB

Figure 1: Retrosynthetic disconnection showing the convergent assembly via Palladium-catalyzed cross-coupling.

Detailed Experimental Protocol

Step 1: Suzuki-Miyaura Coupling

  • Reagents:

    • 3-Bromo-2,5-dimethylthiophene (1.0 equiv)[1]

    • tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.2 equiv)[1]

    • Catalyst: Pd(dppf)Cl₂[1][4]·CH₂Cl₂ (5 mol%)[1]

    • Base: K₂CO₃ (3.0 equiv)[1][4]

    • Solvent: 1,4-Dioxane / Water (4:1 v/v)[1]

  • Procedure:

    • Charge a reaction vial with the aryl bromide, boronate ester, and potassium carbonate.

    • Add the dioxane/water solvent mixture and sparge with nitrogen for 10 minutes to remove dissolved oxygen (critical for Pd(0) cycle longevity).

    • Add the Pd(dppf)Cl₂ catalyst under a positive stream of nitrogen.

    • Seal the vessel and heat to 90°C for 12–16 hours. Monitor by TLC (hexane/EtOAc 4:1) or LC-MS.[1]

    • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

    • Purification: Flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes) yields the N-Boc protected intermediate.

Step 2: Boc-Deprotection

  • Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the intermediate in DCM (0.1 M concentration).

    • Add TFA (10-20 equiv) dropwise at 0°C.

    • Stir at room temperature for 2 hours.

    • Workup: Concentrate in vacuo. Basify the residue with saturated aqueous NaHCO₃ or 1M NaOH to pH > 10. Extract with DCM or CHCl₃/IPA (3:1).

    • Isolation: Dry organic layer and concentrate to afford the free amine 4-(2,5-Dimethylthiophen-3-yl)piperidine .[1]

Medicinal Chemistry Applications

Metabolic Stability & Bioisosterism

The 2,5-dimethylthiophene moiety is a "blocked" bioisostere of a phenyl ring. In standard thiophenes, the positions adjacent to the sulfur (


-carbons, positions 2 and 5) are highly electron-rich and prone to rapid oxidation by Cytochrome P450 enzymes (forming reactive sulfoxides or epoxides).

By methylating these positions, the scaffold achieves two goals:

  • Metabolic Blockade: Forces metabolism to occur on the distal piperidine ring or methyl groups (slower clearance).

  • Lipophilicity Boost: The two methyl groups increase

    
     by approximately 1.0 unit compared to the unsubstituted thiophene, improving blood-brain barrier (BBB) penetration for CNS targets.
    
Pharmacophore Mapping

InteractionMap Scaffold 4-(2,5-Dimethylthiophen-3-yl)piperidine PiStack π-π Stacking (Thiophene Ring) Scaffold->PiStack Aromatic Core Hydrophobic Hydrophobic Pocket Fill (2,5-Dimethyl groups) Scaffold->Hydrophobic Steric Bulk Ionic Ionic Interaction / H-Bond (Piperidine Nitrogen) Scaffold->Ionic Basic Center (pKa ~10) Vector Growth Vector (N-Substituents) Scaffold->Vector Library Generation

Figure 2: Pharmacophoric features and interaction potential of the scaffold in a binding pocket.[1]

Computational Handling

When docking this molecule, specific attention must be paid to the torsion angle between the thiophene and piperidine rings.

  • Torsional Profile: The bond connecting C3(thiophene) and C4(piperidine) allows rotation. However, the adjacent methyl group at C2(thiophene) introduces steric strain (A(1,3)-strain) with the equatorial protons of the piperidine ring.

  • Conformation: The minimum energy conformation is likely twisted (dihedral angle ~40-60°) rather than coplanar, to relieve steric clash between the C2-Methyl and the piperidine ring.[1]

  • Docking Protocol: Ensure your ligand preparation software (e.g., LigPrep, RDKit) samples these twisted conformers. A rigid planar assumption will lead to incorrect scoring.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]

  • PubChem Database. (2025).[5] 4-(thiophen-3-yl)piperidine (Compound Summary). National Center for Biotechnology Information. Link[1]

  • Jordan, A. M., et al. (2010). Thiophene-based inhibitors of the JmjC histone demethylase KDM2A.[1] Bioorganic & Medicinal Chemistry Letters. (Contextual reference for thiophene-piperidine scaffolds in drug discovery).

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link[1]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust Protocol for the Synthesis of 4-(2,5-Dimethylthiophen-3-yl)piperidine from Ketone Precursors

Abstract The 4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This application note presents a detailed, field-proven protocol for the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This application note presents a detailed, field-proven protocol for the synthesis of 4-(2,5-Dimethylthiophen-3-yl)piperidine, a key building block for drug discovery and development. The strategy commences with the readily available and commercially accessible ketone, N-Boc-4-piperidone. The core transformation is achieved through a robust multi-step sequence involving a nucleophilic addition of a thiophene-derived organometallic reagent to the ketone, followed by dehydration, and subsequent reduction. This guide provides a comprehensive walkthrough of the synthesis, including mechanistic insights, step-by-step experimental procedures, and critical process parameters, designed for researchers in organic synthesis and pharmaceutical development.

Introduction and Synthetic Strategy

Substituted piperidines are among the most prevalent N-heterocyclic motifs in pharmaceuticals.[1] Their conformational flexibility and ability to present substituents in defined three-dimensional space make them ideal for optimizing drug-receptor interactions. The specific target, 4-(2,5-Dimethylthiophen-3-yl)piperidine, combines this valuable piperidine core with a bioisosterically significant dimethylthiophene moiety.

While numerous methods exist for piperidine synthesis, including reductive amination and multi-component reactions like the Mannich reaction[2][3], a highly reliable and scalable approach for 4-arylpiperidines begins with a ketone precursor such as 4-piperidone.[4] This strategy offers excellent control over the introduction of the C4-substituent.

Our selected pathway involves three key transformations:

  • Nucleophilic Addition: A Grignard reagent, prepared from 3-bromo-2,5-dimethylthiophene, is used to introduce the thiophene ring onto the C4 position of N-Boc-4-piperidone. The use of a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is critical to prevent its basic nitrogen from interfering with the highly reactive organometallic reagent.

  • Dehydration: The resultant tertiary alcohol is unstable under acidic conditions and is readily dehydrated to form a thermodynamically stable tetrahydropyridine intermediate.

  • Reduction & Deprotection: The carbon-carbon double bond of the tetrahydropyridine is reduced via catalytic hydrogenation to yield the saturated piperidine ring. The final step involves the removal of the Boc protecting group under acidic conditions to afford the target compound.

This method is advantageous due to its reliance on well-understood, high-yielding reactions and the use of readily available starting materials.

Overall Synthetic Workflow

The multi-step synthesis is visualized below, outlining the progression from the protected ketone starting material to the final amine product.

G cluster_0 cluster_1 cluster_2 cluster_3 start N-Boc-4-Piperidone (Ketone Starting Material) step1 1. Grignard Reagent from 3-Bromo-2,5-dimethylthiophene 2. THF, 0°C to rt start->step1 intermediate1 Tertiary Alcohol Intermediate step1->intermediate1 step2 Acid-Catalyzed Dehydration (e.g., p-TsOH, Toluene, reflux) intermediate1->step2 intermediate2 Tetrahydropyridine Intermediate step2->intermediate2 step3 Catalytic Hydrogenation (H₂, Pd/C, MeOH) intermediate2->step3 intermediate3 N-Boc Protected Product step3->intermediate3 step4 Boc Deprotection (TFA in DCM or HCl in Dioxane) intermediate3->step4 final_product 4-(2,5-Dimethylthiophen-3-yl)piperidine (Final Product) step4->final_product

Caption: Synthetic workflow from N-Boc-4-piperidone to the target compound.

Detailed Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Grignard reagents are moisture-sensitive and can be pyrophoric; handle under an inert atmosphere (Nitrogen or Argon). Catalytic hydrogenation with Pd/C and H₂ gas carries a risk of fire or explosion if not handled properly.

Step 1: Synthesis of tert-butyl 4-hydroxy-4-(2,5-dimethylthiophen-3-yl)piperidine-1-carboxylate
  • Rationale: This step utilizes a Grignard reaction, a classic carbon-carbon bond-forming method. The N-Boc protecting group is essential as the free N-H of piperidine is acidic enough to quench the highly basic Grignard reagent.

  • Procedure:

    • To a dry, three-necked round-bottom flask under a nitrogen atmosphere, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine and gently warm with a heat gun until purple vapors are observed. This activates the magnesium surface.

    • Allow the flask to cool, then add anhydrous tetrahydrofuran (THF).

    • Slowly add a solution of 3-bromo-2,5-dimethylthiophene (1.1 eq) in anhydrous THF dropwise via an addition funnel. An exothermic reaction should initiate. If not, gentle warming may be required. Maintain a gentle reflux by controlling the addition rate.

    • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

    • In a separate dry flask, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF.

    • Cool the N-Boc-4-piperidone solution to 0 °C in an ice bath.

    • Slowly transfer the prepared Grignard reagent to the ketone solution via cannula.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC for the consumption of the starting ketone.

    • Upon completion, cautiously quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tertiary alcohol, which can often be used in the next step without further purification.

Step 2 & 3: Dehydration and Reduction to Yield tert-butyl 4-(2,5-dimethylthiophen-3-yl)piperidine-1-carboxylate
  • Rationale: The tertiary alcohol is readily eliminated under acidic conditions. The resulting tetrahydropyridine is then reduced. Catalytic hydrogenation is a highly effective method for the reduction of the double bond, providing the desired saturated piperidine.[5]

  • Procedure:

    • Dissolve the crude alcohol from Step 1 in toluene.

    • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq).

    • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 2-4 hours, collecting the water that is formed.

    • Monitor the reaction by TLC until the starting alcohol is consumed.

    • Cool the reaction mixture to room temperature, wash with saturated sodium bicarbonate (NaHCO₃) solution, then brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The crude tetrahydropyridine intermediate is obtained.

    • Dissolve the crude intermediate in methanol (MeOH) or ethanol (EtOH).

    • Carefully add Palladium on carbon (10% Pd/C, ~5 mol% Pd) to the solution.

    • Purge the reaction vessel with hydrogen gas (or use a balloon filled with H₂) and stir vigorously under a hydrogen atmosphere at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or GC-MS for complete reduction.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure N-Boc protected product.

Step 4: Deprotection to 4-(2,5-Dimethylthiophen-3-yl)piperidine
  • Rationale: The Boc group is a robust protecting group that is stable to many reaction conditions but can be cleanly removed under strong acidic conditions.

  • Procedure:

    • Dissolve the purified product from Step 3 in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at room temperature.

    • Stir the mixture for 1-3 hours. Monitor the deprotection by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • Dissolve the residue in DCM and neutralize by washing with a saturated NaHCO₃ solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo to afford the final product, 4-(2,5-Dimethylthiophen-3-yl)piperidine. Further purification can be achieved by recrystallization or chromatography if necessary.

Summary of Reaction Parameters

StepKey ReagentsSolventTemperature (°C)Typical Time (h)Typical Yield (%)
1 N-Boc-4-piperidone, 3-Bromo-2,5-dimethylthiophene, MgAnhydrous THF0 to RT4 - 685 - 95 (crude)
2 Tertiary Alcohol, p-TsOH (cat.)TolueneReflux (~110)2 - 4>90 (crude)
3 Tetrahydropyridine, H₂, 10% Pd/CMethanolRT12 - 2480 - 90 (purified)
4 N-Boc Protected Piperidine, TFADichloromethaneRT1 - 390 - 98

References

  • Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing.
  • Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. ResearchGate.
  • Noller, C. R., & Baliah, V. (1948). The Preparation of Some Piperidine Derivatives by the Mannich Reaction. Journal of the American Chemical Society, 70(11), 3853–3855.
  • Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. Benchchem.
  • The Pictet-Spengler Reaction. Source Not Available.
  • Subota, A., et al. An approach to the synthesis of 3-substituted piperidines bearing partially fluorinated alkyl groups. Enamine.
  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI.
  • Al-Haded, A., et al. A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines. PMC.
  • Oloyede, O. I., et al. (2020). Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properties. Journal of American Science, 16(5).
  • Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journals.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
  • Review of Modern Eschweiler–Clarke Methylation Reaction. PMC - NIH.
  • Bischler–Napieralski reaction. Wikipedia.
  • Development of a Leuckart-Wallach Reaction in Flow for the Synthesis of Abemaciclib. ResearchGate.
  • Eschweiler–Clarke reaction. Wikipedia.
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. MDPI.
  • Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA.
  • Pictet–Spengler reaction. Wikipedia.
  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society.
  • Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction. Alfa Chemistry.
  • Bischler-Napieralski Reaction. Source Not Available.
  • Bischler-Napieralski Reaction. J&K Scientific LLC.
  • Piperidine Synthesis. DTIC.
  • Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube.
  • Piperidine synthesis. Organic Chemistry Portal.
  • Bischler-Napieralski Reaction. Organic Chemistry Portal.
  • Application Notes and Protocols for the Pictet-Spengler Synthesis of Pyridoindoles. Benchchem.
  • Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. PMC.
  • The Synthesis of 5,5-Disubstituted Piperidinones via a Reductive Amination–Lactamization Sequence. Thieme.
  • New Catalysts for Reductive Amination. Kanto Chemical Co., Inc..

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(2,5-Dimethylthiophen-3-yl)piperidine

Case ID: THIO-PIP-SYN-001 Subject: Yield Optimization & Troubleshooting for Thiophene-Piperidine Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The Synthetic Str...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: THIO-PIP-SYN-001 Subject: Yield Optimization & Troubleshooting for Thiophene-Piperidine Coupling Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Synthetic Strategy

To improve the yield of 4-(2,5-dimethylthiophen-3-yl)piperidine , you must address three specific chemical liabilities inherent to this scaffold:

  • Steric Hindrance: The 2,5-dimethyl substitution pattern on the thiophene ring creates steric bulk, hindering standard Pd-oxidative addition at the 3-position.

  • Catalyst Poisoning: Thiophene sulfur has a high affinity for transition metals (Pd, Pt), often killing hydrogenation catalysts during the reduction of the piperidine ring.

  • Acid Sensitivity: The electron-rich thiophene ring is prone to polymerization or electrophilic attack during acidic deprotection (Boc removal).

Recommended Route: Do not attempt the direct coupling of 4-piperidineboronic acid (sp³-sp² coupling). Instead, utilize the "Alkene Intermediate Strategy" (Suzuki coupling of the tetrahydropyridine followed by reduction).

Workflow Diagram

SynthesisWorkflow Start Start: 3-Bromo-2,5-dimethylthiophene Step1 Step 1: Suzuki Coupling (Pd-XPhos G3, K3PO4) Start->Step1 Boronate Coupling Partner: N-Boc-1,2,3,6-tetrahydropyridine- 4-boronic acid pinacol ester Boronate->Step1 Intermed Intermediate: Tetrahydropyridine Derivative Step1->Intermed High Yield Step2 Step 2: Reduction (Rh/C or Diimide) Intermed->Step2 Avoids Poisoning Step3 Step 3: Deprotection (TFA + Scavengers) Step2->Step3 Final Target: 4-(2,5-Dimethylthiophen- 3-yl)piperidine Step3->Final

Figure 1: Optimized synthetic pathway avoiding sp³-sp² coupling issues and catalyst poisoning.

Critical Protocol Adjustments (The "Why" & "How")

Phase 1: The Suzuki Coupling

The Problem: Low conversion using standard catalysts (e.g., Pd(PPh₃)₄) due to the steric bulk of the ortho-methyl groups on the thiophene. The Fix: Switch to Buchwald Precatalysts .

ParameterStandard Protocol (Avoid)Optimized Protocol (Recommended)Technical Rationale
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂XPhos Pd G3 or SPhos Pd G3 XPhos and SPhos are bulky, electron-rich dialkylbiaryl phosphines designed to facilitate oxidative addition into hindered aryl halides [1].
Base Na₂CO₃ (aq)K₃PO₄ (0.5 M aq) Phosphate bases often provide better turnover in hindered biaryl couplings compared to carbonates.
Solvent DMF or Toluene1,4-Dioxane / Water (4:1) Dioxane promotes solubility of the boronate ester while water is essential for the transmetallation step.

Protocol Snippet:

  • Charge flask with 3-bromo-2,5-dimethylthiophene (1.0 eq), N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (1.2 eq), and XPhos Pd G3 (0.02 eq).

  • Add degassed 1,4-Dioxane (10 V) and 0.5 M K₃PO₄ (3.0 eq).

  • Heat to 80°C. Note: Do not reflux aggressively; 80°C is sufficient and preserves catalyst life.

Phase 2: Hydrogenation (The Yield Killer)

The Problem: Standard Hydrogenation (H₂, Pd/C) stalls. The thiophene sulfur adsorbs onto the Pd surface, poisoning the catalyst [2]. The Fix: Use Rhodium or Chemical Reduction .

  • Option A: Rhodium on Carbon (Rh/C)

    • Rh is significantly less susceptible to sulfur poisoning than Pd or Pt.

    • Conditions: 5% Rh/C (10 wt% loading), H₂ (50 psi), MeOH, RT.

  • Option B: Diimide Reduction (Metal-Free)

    • This eliminates metal poisoning entirely.

    • Reagent: p-Toluenesulfonylhydrazide (5.0 eq) + Sodium Acetate (5.0 eq) in DME/Water. Reflux.

    • Mechanism:[1][2][3][4] Generates diimide (HN=NH) in situ, which selectively reduces the alkene without touching the thiophene or requiring a metal surface.

Phase 3: Deprotection

The Problem: "Black tar" formation upon adding HCl/Dioxane or TFA. The Fix: Cation Scavenging.

  • Electron-rich thiophenes are acid-sensitive. The generated carbocation (or even the protonated thiophene) can initiate polymerization.

  • Protocol: Dissolve substrate in DCM. Add Triethylsilane (2.0 eq) before adding TFA (10-20% v/v). The silane acts as a hydride source to quench any stray electrophilic species.

Troubleshooting Logic Tree

Use this flow to diagnose your specific failure mode.

Troubleshooting Issue What is the primary failure mode? Q1 Reaction Stalled < 50%? Issue->Q1 Q2 Impurity: De-halogenated Thiophene? Issue->Q2 Q3 Impurity: Homocoupling? Issue->Q3 Q4 Reduction incomplete? Issue->Q4 Sol1 Action: Switch to XPhos Pd G3. Increase temp to 90°C. Q1->Sol1 Sol2 Action: Use anhydrous solvents. Protodeboronation is occurring. Q2->Sol2 Sol3 Action: Degas solvents thoroughly. O2 promotes homocoupling. Q3->Sol3 Sol4 Action: Switch catalyst to Rh/C or use Diimide reduction. Q4->Sol4

Figure 2: Diagnostic logic for common synthetic failures.

Frequently Asked Questions (FAQ)

Q: Can I use the saturated N-Boc-4-piperidineboronic acid to save a step? A: Not recommended. Coupling sp³-hybridized boronates with hindered aryl halides is notoriously difficult due to slow transmetallation and competitive


-hydride elimination. The yield is typically <30%. The "Alkene Intermediate Strategy" (coupling the sp² tetrahydropyridine) is robust and scalable, often yielding >85% for the coupling step [3].

Q: My thiophene ring seems to decompose during Boc removal. Why? A: 2,5-Dimethylthiophene is very electron-rich. In strong acid, it is susceptible to electrophilic aromatic substitution (by itself or other species), leading to polymerization.

  • Fix: Use HCl in Ethyl Acetate (generated from Acetyl Chloride + EtOH) at 0°C , rather than room temperature. Alternatively, use the TFA/Triethylsilane method mentioned above.

Q: I see a "spot-to-spot" conversion on TLC, but my isolated yield is low. Where is the product going? A: The free amine (after deprotection) is likely somewhat soluble in the aqueous workup layer or is streaking on silica.

  • Fix: For the workup, ensure the pH is >12 (use NaOH) and extract with Chloroform/Isopropanol (3:1) , which is better for polar amines than DCM or EtOAc. For purification, use DCM/MeOH/NH₄OH (90:9:1) on silica.[5]

References

  • Buchwald, S. L., et al. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.[6]

  • Maxted, E. B. (1951). "The Poisoning of Metallic Catalysts." Advances in Catalysis, 3, 129-177. (Foundational text on Thiophene/Sulfur poisoning of Pd).

  • Occhiato, E. G., et al. (2005). "Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters." Journal of Organic Chemistry, 70(18), 7324-30.[7]

  • Organic Chemistry Portal. (2024). "Suzuki Coupling - Mechanism and Recent Literature."

Sources

Optimization

Technical Support Center: Purification of Thiophene-Piperidine Amines by Column Chromatography

Welcome to the Technical Support Center for the chromatographic purification of thiophene-piperidine amines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, pra...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the chromatographic purification of thiophene-piperidine amines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important class of compounds. The inherent basicity of the piperidine moiety and the specific chemical properties of the thiophene ring often necessitate specialized approaches to achieve high purity and yield.

This center is structured to provide direct answers to your most pressing questions and to offer detailed troubleshooting workflows for predictable experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of thiophene-piperidine amines by standard silica gel column chromatography often problematic?

A1: The primary challenge arises from the acid-base interaction between the basic piperidine nitrogen and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1][2][3] This strong interaction can lead to several undesirable outcomes:

  • Irreversible Adsorption: The compound may bind so strongly to the silica that it fails to elute, resulting in significant yield loss.[1][3]

  • Peak Tailing: The analyte molecules interact with the stationary phase through multiple mechanisms (primary hydrophobic/polar interactions and secondary ionic interactions), causing the chromatographic peaks to be broad and asymmetrical (tailing).[4][5][6][7] This complicates fraction collection and reduces purity.

  • Compound Degradation: The acidic nature of the silica surface can potentially degrade sensitive thiophene-piperidine amine derivatives.[1][8]

Q2: What is the most straightforward way to improve the chromatography of my thiophene-piperidine amine on a standard silica gel column?

A2: The most common and effective initial strategy is to modify the mobile phase by adding a small amount of a basic competitor, such as triethylamine (TEA) or a solution of ammonia in methanol.[1][2][9][10][11] These basic additives "neutralize" the acidic silanol sites on the silica, minimizing their interaction with your target compound.[1][10][12] A typical starting concentration for TEA is 0.1-1% (v/v) in your eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol).[9][11]

Q3: Are there alternative stationary phases that are better suited for purifying thiophene-piperidine amines?

A3: Yes, using an alternative stationary phase is often a more robust and reproducible solution. The two most common alternatives are:

  • Amine-functionalized Silica Gel: This is silica gel that has been chemically modified to have amino groups covalently bonded to the surface.[1][10][12] These columns offer a less acidic environment, which significantly improves peak shape and recovery for basic compounds without the need for mobile phase modifiers.[2][6][12]

  • Alumina (Basic or Neutral): Alumina is another polar stationary phase that is available in acidic, neutral, and basic forms. Basic or neutral alumina can be an excellent choice for the purification of basic compounds like thiophene-piperidine amines.[11]

Q4: When should I consider reversed-phase chromatography for my thiophene-piperidine amine?

A4: Reversed-phase chromatography (e.g., using a C18 column) is a powerful alternative, particularly for less polar derivatives or when normal-phase chromatography fails to provide adequate separation.[1][11] In reversed-phase, a polar mobile phase (like water/acetonitrile or water/methanol) is used with a nonpolar stationary phase. To ensure good peak shape for basic amines, it is common to add an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase.[11] This protonates the amine, leading to more consistent interactions with the stationary phase.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your purification process.

Problem 1: Severe Peak Tailing and Poor Resolution in Normal-Phase Chromatography

Cause: Strong secondary interactions between the basic piperidine nitrogen and acidic silanol groups on the silica stationary phase.[4][5][6][7]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for peak tailing.

Detailed Protocol 1: Mobile Phase Modification with Triethylamine (TEA)

  • Initial TLC Analysis: Develop your TLC plate using your chosen solvent system (e.g., 80:20 Hexane:Ethyl Acetate).

  • Modified TLC Analysis: Prepare a new developing chamber with the same solvent system but add 0.5% (v/v) of TEA.

  • Compare: Observe the difference in the spot shape and Rf value of your compound. A more compact spot and potentially a slightly higher Rf value indicate a positive effect.

  • Column Preparation: Prepare your bulk eluent with the optimized percentage of TEA.

  • Equilibration: Equilibrate your silica gel column with at least 3-5 column volumes of the TEA-containing mobile phase before loading your sample. This ensures the stationary phase is fully "neutralized."[1]

  • Elution: Proceed with your standard chromatographic procedure (gravity or flash).

Problem 2: Low or No Recovery of the Compound from the Column

Cause: The thiophene-piperidine amine is irreversibly binding to the acidic sites on the silica gel.[1]

Troubleshooting Steps:

  • Assess Stability: Before chromatography, spot your compound on a silica TLC plate, let it sit for an hour, and then elute. If you see significant streaking or new spots, your compound may be degrading on silica.

  • Use a Deactivated Stationary Phase: The most reliable solution is to switch to an amine-functionalized silica or alumina column, as these have far fewer strong acidic sites.[10][11][12]

  • Temporary Protection of the Amine: For particularly challenging separations, consider temporarily protecting the piperidine nitrogen with a suitable protecting group (e.g., Boc). This will make the compound less basic and polar, greatly improving its chromatographic behavior on silica. The protecting group can be removed after purification.[13]

  • Flush the Column with a Stronger, Basic Eluent: If you suspect your compound is stuck on the column, you can try to "strip" it off by flushing the column with a strong solvent system containing a base, such as 5-10% methanol in dichloromethane with 1-2% ammonium hydroxide. Note that this will likely co-elute other impurities.

Problem 3: Difficulty Separating Structurally Similar Impurities

Cause: Insufficient selectivity (separation factor, α) between the target compound and the impurities in the chosen chromatographic system.[12]

Optimization Strategy:

Optimizing selectivity often requires a systematic change in the mobile phase or stationary phase to exploit different intermolecular interactions.

Table 1: Strategies to Improve Selectivity

StrategyPrinciple of ActionExample Application
Change Solvent System Alters the polarity and specific interactions (e.g., dipole-dipole, hydrogen bonding) of the mobile phase with the analytes.[14]If using Hexane/Ethyl Acetate, try switching to Dichloromethane/Methanol. This can alter the elution order of closely related compounds.
Switch Stationary Phase Changes the nature of the stationary phase's surface, offering different retention mechanisms.If separation on silica is poor (even with a modifier), switch to an amine-functionalized column. The amine surface provides a different selectivity compared to neutralized silica.[15]
Utilize Reversed-Phase Separates based on hydrophobicity rather than polarity. This is an orthogonal approach to normal-phase chromatography.Use a C18 column with a Water/Acetonitrile or Water/Methanol gradient. Adding a modifier like 0.1% Formic Acid is recommended for good peak shape.
Gradient Elution Continuously changing the mobile phase composition can improve the separation of complex mixtures by sharpening peaks and reducing run times.[14]Start with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity to 70:30 over several column volumes.

Experimental Workflow for Method Development:

Caption: Method development workflow for thiophene-piperidine amines.

References

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]

  • McMaster, M. (2007). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. ResearchGate. [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]

  • Biotage. (2025, December 6). Successful flash chromatography. [Link]

  • Phenomenex. (2025, August 8). Types of stationary phases in gas chromatography. [Link]

  • University of Cambridge. Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]

  • Chromatography Forum. (2005, December 30). use of Triethylamine. [Link]

  • Letter, W. (2023, July 19). Tailing peak shape of tertiary amines in RP C18 LCMS analysis? ResearchGate. [Link]

  • King Group. Successful Flash Chromatography. [Link]

  • Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do?[Link]

  • Stoll, D., & Dolan, J. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]

  • Teledyne ISCO. (2012, November 8). RediSep amine functionalized column. [Link]

  • Google Patents.
  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • ResearchGate. (2013, January 31). If triethylamine is used with a C18 column for a prolonged period, what will happen to the C18 column?[Link]

  • Restek. (2019, June 17). Choosing Your LC Stationary Phase. [Link]

  • Chrom Tech, Inc. (2025, October 20). Tackling Common Challenges in Chromatography. [Link]

  • Chemistry LibreTexts. (2019, June 5). 12.5: High-Performance Liquid Chromatography. [Link]

  • Büchi. How to optimize your mobile phase to improve selectivity and resolution in chromatography. [Link]

  • Waters. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • LCGC International. (2024, August 13). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. [Link]

  • National Center for Biotechnology Information. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. [Link]

  • Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. [Link]

  • University of Rochester. Troubleshooting Flash Column Chromatography. [Link]

  • Organic Chemistry Portal. Synthesis of piperidines. [Link]

  • ResearchGate. (2024, December 27). A Review on Analytical Methods for Piperazine Determination. [Link]

  • AmmoniaKnowHow. (2015, September 23). Optimize capacity and efficiency for an amine unit. [Link]

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

  • Gas Processing & LNG. (2015, April 1). Optimize capacity and efficiency for an amine unit. [Link]

  • Buzzi Laboratorio Analisi. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Agilent. (2003, April 24). Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection Applicati. [Link]

  • Google Patents.
  • LCGC International. (2020, November 12). What's Happening to My Column?[Link]

  • Open Access Journals. Derivatives and Synthesis of Heterocyclic Compound: Thiophene. [Link]

  • Ergil. (2025, November 12). AMINE STRIPPER COLUMN (REGENERATOR). [Link]

Sources

Troubleshooting

Technical Support Center: Pd Remediation in Thiophene-Piperidine Scaffolds

Current Status: Operational Ticket Topic: Removing Palladium from S-Heterocycle/Amine APIs Assigned Specialist: Senior Application Scientist, Separation Technologies The Core Challenge: The "Soft-Soft" Trap Welcome to th...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Topic: Removing Palladium from S-Heterocycle/Amine APIs Assigned Specialist: Senior Application Scientist, Separation Technologies

The Core Challenge: The "Soft-Soft" Trap

Welcome to the support center. You are likely here because standard silica chromatography or aqueous washes failed to lower your Palladium (Pd) levels below ICH Q3D limits (<10 ppm).

The Science of the Failure: Your molecule contains two distinct "poison" motifs for Pd removal:

  • Thiophene (Sulfur): Sulfur is a "soft" donor. Palladium is a "soft" metal. According to Hard-Soft Acid-Base (HSAB) theory, they form a resilient, covalent-like bond. Standard silica (a "hard" surface) cannot compete with the thiophene sulfur for the Pd.

  • Piperidine (Basic Nitrogen): This secondary/tertiary amine coordinates to Pd, stabilizing the complex further. Additionally, it makes your molecule basic, which risks non-specific binding if you use acidic scavengers (causing yield loss).

You are not just washing away free metal; you are trying to break a stable [Pd-Product] complex.

Visualizing the Interference

The following diagram illustrates why your current method is failing. The Thiophene and Piperidine moieties create a "pincer" effect, holding the Pd in the organic phase.

Pd_Interference Pd Palladium (Pd) Silica Standard Silica (Hard Surface) Pd->Silica Weak Interaction (Flash Chrom Fails) Thiophene Thiophene Sulfur (Soft Donor) Thiophene->Pd Strong Soft-Soft Interaction Piperidine Piperidine Nitrogen (Basic Ligand) Piperidine->Pd Coordination Stabilization Scavenger Thiol/DMT Scavenger (Super-Soft Donor) Scavenger->Pd Target Interaction (Must exceed S-Pd bond)

Caption: Figure 1. Competitive binding kinetics. The Pd is trapped by the product's functional groups. Successful removal requires a scavenger with higher affinity (Green arrow) than the Thiophene-Pd bond (Red arrow).

Scavenger Selection Guide

For this specific scaffold, "universal" scavengers often fail. You need a ligand that out-competes sulfur.

Recommended Scavengers (Ranked)
RankScavenger TypeFunctional GroupMechanismWhy for Thiophene-Piperidine?
1 SiliaMetS® DMT DimercaptotriazineChelation (Tridentate)The "Nuclear Option" for S-heterocycles. The triazine ring pulls Pd away from thiophene more effectively than simple thiols due to the chelation effect.
2 SiliaMetS® Thiol Propylthiol (-SH)Binding (Monodentate)Good baseline performance. Effective for Pd(II). Less steric bulk than DMT, sometimes faster kinetics but lower total affinity.
3 MP-TMT TrimercaptotriazineChelationPolystyrene-based equivalent of DMT. Use if you are in a solvent that swells polystyrene (DCM, THF). Avoid in MeOH/Water.
⚠️ Critical Warning: Yield Loss

Do NOT use: Sulfonic Acid (SCX) or Carboxylic Acid scavengers.

  • Reason: Your piperidine ring is basic. It will protonate and bind ionically to acidic scavengers, resulting in massive yield loss (the product stays on the silica). Ensure your scavenger backbone is Neutral .

Optimization Protocol (The "Heat & Time" Rule)

Because the Pd is bound to the thiophene, diffusion alone is insufficient. You must apply thermodynamic stress (Heat) to dissociate the Pd-Thiophene bond, allowing the scavenger to capture the metal.

Step-by-Step Workflow
  • Dissolution: Dissolve crude product in a compatible solvent (THF, DMF, or 10:1 EtOAc:MeOH). Avoid solvents where the product is barely soluble; the scavenger needs free-flowing liquid contact.

  • Loading: Add 4-8 molar equivalents of SiliaMetS DMT (relative to the residual Pd content, not the product).

    • Note: If Pd content is unknown, start with 10% w/w relative to the product.

  • Thermal Activation: Heat the slurry to 50-60°C .

    • Crucial: Room temperature stirring is the #1 cause of failure in thiophene compounds. The heat increases the "off-rate" of the Pd from the thiophene.

  • Duration: Stir for 4 to 12 hours .

  • Filtration: Filter hot through a Celite pad or a 0.2 µm membrane.

    • Why Hot? Prevents product precipitation and ensures any reversible Pd-complexes don't reform before filtration.

  • Polishing (Optional): If color remains, pass the filtrate through a small activated carbon cartridge (e.g., charcoal disk).

Troubleshooting & FAQs

Q1: I used the DMT scavenger, but my Pd is still ~50 ppm (Target <10 ppm).

Diagnosis: Kinetic Trapping. Fix:

  • Increase Temperature: Push to reflux if stable.

  • Two-Stage Scavenging: Pd often exists in multiple oxidation states (Pd(0) clusters and Pd(II) ions).

    • Step 1: Treat with Activated Carbon (e.g., Darco KB-G or Ecosorb) for 1 hour to remove bulk colloidal Pd(0). Filter.

    • Step 2: Treat filtrate with SiliaMetS DMT to chelate the remaining coordinated Pd(II).

Q2: I lost 40% of my product yield during scavenging.

Diagnosis: Non-specific binding (Piperidine interaction). Fix:

  • Check Scavenger pH: Did you accidentally use an acidic scavenger? Switch to neutral silica.

  • Check Silanol Activity: Even neutral silica has residual silanols (Si-OH) that can bind amines. Add 1% Triethylamine (TEA) to the scavenging mixture. This blocks the silanols but does not interfere with the Pd-Sulfur binding.

  • Solvent Switch: If using DCM, switch to MeOH or EtOAc/MeOH. Polar protic solvents reduce ionic binding of amines to silica.

Q3: Can I just use Activated Carbon (Charcoal)?

Diagnosis: Specificity vs. Efficiency. Fix: Carbon is cheap but non-selective. It binds Pd well but also binds aromatic heterocycles (like thiophene) via pi-stacking, leading to yield loss.

  • Recommendation: Use Carbon only as a pre-filter for gross contamination (>1000 ppm). Use Functionalized Silica (DMT) for the final polish (<100 ppm to <10 ppm) to preserve yield.

Decision Matrix: Workflow Selection

Use this logic flow to determine your experimental setup.

Scavenger_Decision Start Start: Pd Removal (Thiophene-Piperidine) Pd_Level Initial Pd Level? Start->Pd_Level High_Pd > 1000 ppm Pd_Level->High_Pd High Load Low_Pd < 1000 ppm Pd_Level->Low_Pd Moderate Load Carbon_Step Pre-treat with Activated Carbon (1 hr, RT) High_Pd->Carbon_Step Scavenger_Select Select Scavenger: SiliaMetS DMT Low_Pd->Scavenger_Select Carbon_Step->Scavenger_Select Solvent_Check Solvent Compatibility? Scavenger_Select->Solvent_Check DCM_THF DCM / THF Solvent_Check->DCM_THF MeOH_Water MeOH / Water Solvent_Check->MeOH_Water Polymer Option: MP-TMT (Resin Swells) DCM_THF->Polymer Preferred Silica Option: SiliaMetS DMT (Rigid Structure) DCM_THF->Silica Compatible MeOH_Water->Polymer Avoid (No Swell) MeOH_Water->Silica Required Execution EXECUTE: 50°C, 4-12 Hours Add 1% TEA if yield drops Polymer->Execution Silica->Execution

Caption: Figure 2. Decision Tree for selecting the appropriate scavenger backbone and pretreatment steps based on Pd load and solvent system.

References

  • ICH Q3D Elemental Impurities Guidance. International Council for Harmonisation. (2019). Establishes PDE limits for Palladium (Class 2B) at 100 µ g/day (Oral) and 10 µ g/day (Parenteral).[1]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. (Foundational text on Pd removal strategies).

  • SiliCycle Application Note. (2023). Scavenging of Palladium from Sulfur-Containing Compounds using SiliaMetS DMT.[2] Demonstrates superiority of DMT over Thiol for S-heterocycles.

  • Biotage White Paper. (2020). Metal Scavenging in Pharmaceutical Process Development.[3][4][5] Details the use of MP-TMT and the impact of solvent swelling on polymer resins.

  • Phillips, S. et al. (2016). Evaluation of Metal Scavengers for Palladium Removal from a Pharmaceutical Intermediate. Organic Process Research & Development, 20(11), 1974–1981.

Sources

Reference Data & Comparative Studies

Validation

LC-MS Fragmentation Guide: Dimethylthiophene-Piperidines vs. Benzyl-Piperidine Analogs

Executive Summary This guide provides an in-depth technical comparison of the LC-MS fragmentation characteristics of Dimethylthiophene-piperidines —a structural class increasingly relevant in medicinal chemistry and desi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical comparison of the LC-MS fragmentation characteristics of Dimethylthiophene-piperidines —a structural class increasingly relevant in medicinal chemistry and designer drug monitoring (e.g., analogs of methiopropamine or specific pharmaceutical intermediates).

We compare these compounds against their Benzyl-piperidine (e.g., BZP) and Monomethylthiophene-piperidine counterparts. The analysis focuses on differentiating these analogs using electrospray ionization (ESI) tandem mass spectrometry (MS/MS), leveraging the unique isotopic signature of sulfur and specific fragmentation pathways driven by the electron-rich thiophene ring.

Mechanistic Insight: The Chemistry of Fragmentation

To accurately identify dimethylthiophene-piperidines, one must understand the causality behind their dissociation. Unlike standard spectral library matching, understanding the mechanism allows for the identification of novel analogs where reference standards may not yet exist.

The Thiophene Effect vs. Benzene

The core differentiator is the thiophene ring . Thiophene is electron-rich (π-excessive) compared to benzene. In ESI(+), this facilitates charge stabilization but also alters bond lability.

  • Sulfur Isotopic Signature: The presence of a single sulfur atom provides a diagnostic

    
    S isotope peak at ~4.4% relative abundance  to the monoisotopic peak (
    
    
    
    ). This is a critical self-validating check absent in benzyl-piperidines.
  • Ring Stability: The thiophene ring is less aromatic than benzene (resonance energy ~29 kcal/mol vs. 36 kcal/mol). Under Collision-Induced Dissociation (CID), dimethylthiophene moieties often generate a stable thienyl-methyl cation (analogous to the tropylium ion in benzenes) but can also undergo ring opening at higher energies.

Piperidine Ring Cleavage

The piperidine moiety dictates the primary fragmentation via


-cleavage .[1]
  • Ionization: Protonation occurs at the basic piperidine nitrogen (

    
    ).[1]
    
  • 
    -Cleavage:  The bond adjacent to the nitrogen breaks, often leading to the loss of the thiophene-alkyl group as a neutral, or retaining the charge on the iminium ion.
    
  • Inductive Effect of Methyls: The two methyl groups on the thiophene ring exert a positive inductive effect (+I), making the thiophene ring more electron-donating. This stabilizes the carbocation formed if the C-N bond cleaves, often increasing the intensity of the thiophene-containing fragment ions compared to unsubstituted analogs.

Comparative Analysis: Performance & Fingerprints

The following table summarizes the key MS/MS differences between the target analyte and its closest structural alternatives.

Table 1: Fragmentation Fingerprint Comparison
FeatureDimethylthiophene-Piperidines Benzyl-Piperidines (e.g., BZP) Monomethylthiophene-Piperidines
Precursor Ion

(Base Mass)

(Base - 6 Da)

(Base - 14 Da)
Isotopic Pattern Distinct

(~4.4% of

)
Negligible

(<0.5%)
Distinct

(~4.4% of

)
Key Diagnostic Fragment m/z 111 (Dimethylthienyl cation)*m/z 91 (Tropylium ion)m/z 97 (Methylthienyl cation)
Piperidine Fragment m/z 86 (Piperidinium ion)m/z 86 (Piperidinium ion)m/z 86 (Piperidinium ion)
Neutral Loss Loss of Piperidine (-85 Da)Loss of Piperidine (-85 Da)Loss of Piperidine (-85 Da)
Fragmentation Energy Moderate (20-30 eV)High (>30 eV for aromatic stability)Moderate (20-30 eV)

*Note: The m/z 111 fragment corresponds to the dimethyl-thienyl-methyl cation (


), assuming a methylene linker. If the linker varies, this mass shifts.
Performance Metrics
  • Selectivity: Dimethylthiophene analogs show superior selectivity in complex biological matrices compared to benzyl analogs due to the mass defect of sulfur and the unique m/z 111/97 fragments, which suffer less interference than the ubiquitous m/z 91 tropylium background.

  • Sensitivity: The high proton affinity of the piperidine nitrogen ensures excellent ESI response (limit of detection typically in the low ng/mL range), comparable to fentanyl analogs.

Visualizing the Pathway

The following diagram illustrates the competitive fragmentation pathways for a generic 1-((dimethylthiophen-yl)methyl)piperidine.

FragmentationPathway Precursor Precursor Ion [M+H]+ (Protonated at Piperidine N) Intermediate Transition State (C-N Bond Weakening) Precursor->Intermediate CID Energy PiperidineIon Piperidinium Ion m/z 86 Intermediate->PiperidineIon Pathway A (Major) NeutralThiophene Neutral Loss: Dimethyl-vinyl-thiophene Intermediate->NeutralThiophene ThienylCation Dimethylthienyl Cation m/z 111 (Diagnostic) Intermediate->ThienylCation Pathway B (Minor/Diagnostic) NeutralPiperidine Neutral Loss: Piperidine Intermediate->NeutralPiperidine RingOpen Secondary Fragment (Ring Opening/H2S Loss) ThienylCation->RingOpen High CE (>40eV)

Figure 1: Competitive fragmentation pathways. Pathway A (Piperidine ion) is often the base peak, while Pathway B (Thienyl cation) provides the structural fingerprint.

Experimental Protocol: Self-Validating Identification

This protocol is designed to be self-validating , meaning the data generated confirms the identity without solely relying on retention time matching.

Sample Preparation
  • Matrix: Plasma or Urine (simulated).

  • Extraction: Liquid-Liquid Extraction (LLE) using 1-chlorobutane is recommended over SPE for thiophene derivatives to prevent irreversible adsorption on certain polymeric phases.

  • Reconstitution: 90:10 Mobile Phase A:B to ensure focusing on the column head.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm). Thiophenes are more hydrophobic than their benzene analogs; expect longer retention times.

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

Mass Spectrometry Parameters (Triple Quadrupole)
  • Ionization: ESI Positive Mode.

  • Source Temp: 350°C (Thiophenes are thermally stable).

  • MRM Transitions (Example for Dimethylthiophene-methyl-piperidine, MW ~209):

    • Quantifier: 210.1

      
       86.1 (Piperidine ring, High Intensity).
      
    • Qualifier 1: 210.1

      
       111.0 (Dimethylthienyl cation, High Specificity).
      
    • Qualifier 2: 210.1

      
       126.0 (Methyl-thienyl-methyl cation, if one methyl is lost).
      
Validation Logic (The "Trust" Step)

To validate the hit, apply the "Rule of Sulfur" :

  • Extract the MS1 spectrum at the retention time of the peak.

  • Calculate the ratio of the

    
     peak (m/z 212) to the 
    
    
    
    peak (m/z 210).
  • Pass Criteria: Ratio must be between 4.0% and 5.0%. If the ratio is <1.5%, the compound is likely the benzyl analog (isobaric interference is rare but possible with different substitutions).

Logic Flow: Identification Decision Tree

Use this logic flow to distinguish between the target and its isomers/analogs.

DecisionTree Start Unknown Peak Detected (Precursor Mass Match) CheckIso Check M+2 Isotope Ratio Start->CheckIso IsotopeHigh Ratio ~4.4% (Sulfur Present) CheckIso->IsotopeHigh IsotopeLow Ratio < 1.5% (No Sulfur) CheckIso->IsotopeLow CheckFrag Check MS/MS Fragments (Collision Energy 30eV) IsotopeHigh->CheckFrag BenzeneAnalog Identify as: BENZYL-PIPERIDINE Analog IsotopeLow->BenzeneAnalog Frag111 Fragment m/z 111 Present (Dimethylthienyl) CheckFrag->Frag111 Frag97 Fragment m/z 97 Present (Monomethylthienyl) CheckFrag->Frag97 FinalID CONFIRMED: Dimethylthiophene-Piperidine Frag111->FinalID MonoID Identify as: Monomethylthiophene Analog Frag97->MonoID

Figure 2: Decision tree for distinguishing thiophene-based piperidines from benzene analogs.

References

  • Davidson, J. T., et al. (2020). The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl-related compounds in electrospray ionization tandem mass spectrometry. Drug Testing and Analysis. Retrieved from [Link]

  • Mounir, A. I. S., et al. (2014).[3] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones. International Journal of Materials and Chemistry. Retrieved from [Link]

  • Li, Y., et al. (2021). Thiophene vs. benzene: how π-spacer engineering transforms photocatalytic hydrogen evolution. Journal of Materials Chemistry A. Retrieved from [Link]

  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis. Journal of the Brazilian Chemical Society. Retrieved from [Link]

Sources

Comparative

Technical Guide: Validating Thiophene Regiochemistry in Piperidine Substitution

Executive Summary In medicinal chemistry, the thiophene-piperidine scaffold is a privileged structure found in numerous GPCR ligands and kinase inhibitors. However, the introduction of a piperidine moiety onto a thiophen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the thiophene-piperidine scaffold is a privileged structure found in numerous GPCR ligands and kinase inhibitors. However, the introduction of a piperidine moiety onto a thiophene ring presents a persistent regiochemical challenge: distinguishing between 2-substituted and 3-substituted isomers.

Standard electrophilic aromatic substitution (EAS) often yields mixtures, and the resulting proton NMR signals can be deceptively similar. Misassignment of these isomers leads to "dead-end" Structure-Activity Relationship (SAR) models where potency data does not correlate with the presumed pharmacophore.

This guide provides a definitive, self-validating workflow to unambiguously assign thiophene regiochemistry, moving beyond basic 1D NMR to robust 2D correlation spectroscopy and crystallographic verification.

Part 1: The Regioselectivity Paradox

Mechanistic Context

Thiophene is an electron-rich heterocycle. In EAS reactions, the C2 (


) position  is electronically preferred due to the stability of the intermediate sigma complex. However, steric bulk from existing substituents or the incoming piperidine nucleophile can shift preference toward the C3 (

) position
.

Furthermore, if the synthesis involves nucleophilic aromatic substitution (


) on a halogenated thiophene, the regiochemistry is determined by the starting material purity, which itself must be validated.

The Analytical Risk:

  • Chemical Shift Overlap: Thiophene protons often resonate in a narrow window (6.8 – 7.5 ppm).

  • Substituent Effects: An electron-donating piperidine ring pushes resonances upfield, potentially inverting standard chemical shift logic.

Part 2: Comparative Analysis of Validation Methods

The following table compares the three primary methodologies for structural assignment.

FeatureMethod A:

-Coupling Analysis (1D

H)
Method B: 2D NMR (HMBC/NOESY) Method C: X-Ray Crystallography
Primary Utility Rapid screening of crude mixtures.Definitive solution-state assignment.Absolute structural proof (Solid State).
Key Indicator Magnitude of

coupling constants.
Long-range

correlations (N-CH

to Thiophene C).
Electron density map.
Throughput High (mins).Medium (30-60 mins).Low (Days/Weeks).
Failure Mode Fails if thiophene ring is fully substituted (no adjacent protons).Fails if key quaternary carbons have identical shifts (rare).Fails if compound is amorphous/oil.
Confidence 80% (Context dependent).99%100%

Part 3: The Validation Workflow

Decision Logic for Regio-Assignment

Do not rely on a single data point.[1] Use this logic flow to determine the necessary level of analytical rigor.

RegioValidation Start Isolate Thiophene-Piperidine Product H1_NMR Run 1H NMR (DMSO-d6) Analyze J-couplings Start->H1_NMR Decision1 Are J-values distinct? H1_NMR->Decision1 Assign Assign Regiochemistry (Method A) Decision1->Assign Yes (J=5.0 vs 3.5Hz) NMR_2D Run 2D NMR (HMBC + HSQC) Decision1->NMR_2D No / Ambiguous Decision2 Are correlations clear? NMR_2D->Decision2 Decision2->Assign Yes (Distinct 3-bond corr) NOESY Run NOESY/ROESY (Spatial Proximity) Decision2->NOESY Quaternary overlap NOESY->Assign Clear NOE XRay Grow Single Crystal (XRD) NOESY->XRay Still Ambiguous

Figure 1: Decision tree for validating thiophene regiochemistry. Blue nodes indicate start, Yellow/Red indicate analytical steps, Green indicates resolution.

Part 4: Detailed Experimental Protocols

Method A: 1D NMR Coupling Constant Analysis

This method relies on the distinct coupling constants of thiophene protons. This is valid only if the thiophene ring has at least two adjacent protons remaining.

Protocol:

  • Solvent Selection: Use DMSO-

    
      rather than CDCl
    
    
    
    . DMSO often separates aromatic peaks that overlap in chloroform, allowing for precise
    
    
    -value calculation.
  • Acquisition: Acquire at least 16 scans with a sufficient acquisition time (>3 sec) to resolve fine splitting.

  • Analysis: Measure the coupling constant (

    
    ) between remaining ring protons.
    

Reference Data: Thiophene Coupling Constants | Coupling Type | Position | Typical


 Value (Hz) | Diagnostic Note |
| :--- | :--- | :--- | :--- |
| 

| Ortho | 4.7 – 5.5 Hz | Large coupling. Indicates 4- or 5-substitution is empty. | |

| Ortho | 3.3 – 3.8 Hz | Smaller coupling. Key differentiator from

. | |

| Meta | 1.2 – 1.6 Hz | Fine splitting. Often appears as a broad singlet if resolution is low. | |

| Para-like | 2.7 – 3.2 Hz | Across the sulfur. Distinctive for 3,4-disubstituted systems. |

Causality: The bond order between C2-C3 is higher than C3-C4 due to the resonance contribution of the sulfur atom, leading to a larger coupling constant (


).
Method B: 2D NMR (HMBC) – The Gold Standard

When the thiophene ring is heavily substituted (e.g., a trisubstituted thiophene),


-coupling is impossible to measure. You must use Heteronuclear Multiple Bond Correlation (HMBC) .

The Concept: You are looking for a 3-bond correlation (


)  between the 

-protons of the piperidine ring (the N-CH

) and the carbons of the thiophene ring.

Protocol:

  • Sample Conc: >10 mg/mL is preferred for 2D work.

  • Pulse Sequence: Standard gradient-selected HMBC. Set long-range coupling delay optimized for

    
     Hz (standard) or 
    
    
    
    Hz (if signals are weak).
  • Assignment Logic:

    • Identify Piperidine N-CH

      
       protons (usually 2.5 – 3.5 ppm).
      
    • Look for cross-peaks to the aromatic region (100 – 150 ppm).

    • 2-Substituted Thiophene: The Piperidine protons will correlate to C2 (ipso) and C3 (ortho). C3 will likely have a HSQC correlation to a proton with a large

      
       value (if H3 exists).
      
    • 3-Substituted Thiophene: The Piperidine protons will correlate to C3 (ipso), C2 , and C4 .

Visualizing the Critical Correlations:

HMBC_Logic cluster_Thiophene Thiophene Ring Carbons Pip_H Piperidine alpha-Protons (2.8-3.2 ppm) C2 C2 (Ipso) ~150 ppm Pip_H->C2 Strong 3J (If 2-sub) C3 C3 (Ortho) ~120 ppm Pip_H->C3 Strong 3J (If 2-sub) C2->C3 J(C-C) bond C4 C4 (Meta) ~125 ppm C3->C4 J(C-C) bond

Figure 2: HMBC Connectivity Map. Green arrows represent the critical long-range correlations observed in a 2-substituted thiophene-piperidine system.

Part 5: Troubleshooting & Synthesis Verification

If NMR remains ambiguous (e.g., overlapping quaternary carbons), use Chemical Proof .

Self-Validating Synthesis Protocol: Instead of relying on direct EAS of a piperidine onto thiophene (which yields mixtures), synthesize the standard from a regiospecific precursor.

  • Route A (2-isomer): React 2-bromothiophene with piperidine (Pd-catalyzed Buchwald-Hartwig). The bromine position fixes the regiochemistry.

  • Route B (3-isomer): React 3-bromothiophene under identical conditions.

  • Comparison: Run HPLC/NMR of your unknown sample against these two authentic standards. This is the ultimate "Trustworthiness" check in E-E-A-T.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard reference for vs coupling constants).
  • Hans Reich's NMR Data Collection. Thiophene Chemical Shifts and Couplings. University of Wisconsin-Madison.

  • Beresford, K. J. M. (2009). Proton-Carbon Long-Range Coupling Constants in 2D NMR. Magnetic Resonance in Chemistry. (Validation of HMBC parameter settings for heterocycles).
  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. 2nd Ed. Elsevier. (Mechanistic explanation of C2 vs C3 reactivity in thiophenes).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed. Elsevier.

Sources

Validation

A Comparative Guide to the Infrared Spectroscopy of 2,5-Dimethylthiophene Derivatives for Researchers and Drug Development Professionals

This guide provides an in-depth technical comparison of the infrared (IR) spectroscopy bands for 2,5-dimethylthiophene and its derivatives. Designed for researchers, scientists, and drug development professionals, this d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the infrared (IR) spectroscopy bands for 2,5-dimethylthiophene and its derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of spectral data. It delves into the causal relationships between substituent effects and vibrational frequencies, offering field-proven insights to aid in the structural elucidation and characterization of this important class of heterocyclic compounds.

The Vibrational Landscape of the Thiophene Ring: A Primer

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] For thiophene and its derivatives, the IR spectrum can be broadly divided into several key regions, each providing a unique "fingerprint" of the molecule's structure. The aromaticity of the thiophene ring, which arises from the delocalization of π-electrons involving the sulfur atom's lone pair, results in characteristic vibrational modes that are sensitive to substitution patterns.[2]

The primary vibrational modes of interest for the thiophene ring include:

  • C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region for aromatic C-H bonds.[3]

  • Ring Stretching (C=C and C-C): These vibrations, which are highly characteristic of the aromatic system, appear in the 1650-1400 cm⁻¹ region.[3] The position and intensity of these bands are particularly sensitive to the nature of substituents on the ring.[2]

  • In-plane C-H Bending: These deformations occur in the 1300-1000 cm⁻¹ range.[2][4]

  • Out-of-plane C-H Bending: Found in the 900-650 cm⁻¹ region, these bands can be indicative of the substitution pattern on the thiophene ring.[4]

  • C-S Stretching: The vibration of the carbon-sulfur bond within the ring is typically observed in the 900-600 cm⁻¹ range.[2]

The Influence of Substituents at the 2 and 5 Positions

The electronic properties of substituents at the 2 and 5 positions of the thiophene ring have a profound impact on the vibrational frequencies of the core structure. This is due to the direct conjugation of these positions with the sulfur atom and the π-system of the ring. The interplay of inductive and resonance effects alters the bond strengths and electron density distribution within the thiophene ring, leading to predictable shifts in the IR absorption bands.

Electron-Donating Groups (EDGs)

Electron-donating groups, such as alkyl (e.g., methyl) and alkoxy groups, increase the electron density within the thiophene ring through inductive and resonance effects. This generally leads to a strengthening of the C-C single bonds and a slight weakening of the C=C double bonds within the ring. Consequently, a hypsochromic shift (shift to higher wavenumbers) for some ring stretching modes and a bathochromic shift (shift to lower wavenumbers) for others can be observed.

Electron-Withdrawing Groups (EWGs)

Conversely, electron-withdrawing groups, such as nitro (NO₂), cyano (CN), formyl (CHO), and halogens, decrease the electron density of the thiophene ring. This withdrawal of electron density generally leads to a strengthening of the C=C double bonds and a weakening of the C-C single bonds. As a result, a hypsochromic shift is often observed for the C=C stretching vibrations. For instance, the presence of an electron-withdrawing group can increase the bond order, leading to a higher absorption wavenumber.[3]

The relationship between substituent effects and vibrational frequencies can sometimes be quantified using principles like the Hammett equation, which relates reaction rates and equilibrium constants to substituent parameters. This has been applied to the stretching frequencies of carbonyl and nitro groups attached to the thiophene ring.[4][5]

Comparative Analysis of IR Bands for 2,5-Disubstituted Thiophene Derivatives

The following table provides a comparative summary of the key IR absorption bands for 2,5-dimethylthiophene and a selection of its derivatives with varying electronic properties. This data has been compiled from various experimental and theoretical studies.

Substituent (R) Vibrational Mode Approximate Wavenumber (cm⁻¹) Comments and Causality References
-CH₃ (Methyl) Ring C-H Stretch~3070Characteristic of aromatic C-H bonds.[4]
CH₃ Asymmetric/Symmetric Stretch~2950 / ~2860Typical for methyl C-H stretches.
Ring C=C Stretch~1530, ~1450Electron-donating nature of methyl groups influences ring vibrations.[4]
CH₃ Asymmetric/Symmetric Bend~1440 / ~1375Characteristic methyl group deformations.
Ring C-H In-plane Bend~1220, ~1040Sensitive to substitution pattern.[4]
Ring C-H Out-of-plane Bend~800Strong band characteristic of 2,5-disubstitution.[4]
-I (Iodo) Ring C-H Stretch~3090Halogens are electron-withdrawing, slightly increasing the C-H bond strength.[6]
Ring C=C Stretch~1500, ~1400The electron-withdrawing nature of iodine affects the ring's electron density.[6]
Ring C-H In-plane Bend~1180, ~1020Shifts observed due to the mass and electronic effect of iodine.[6]
Ring C-H Out-of-plane Bend~780Characteristic of 2,5-disubstitution.[6]
C-I Stretch~600Heavy C-I bond vibrates at a low frequency.[6]
-NO₂ (Nitro) Ring C-H Stretch~3100Strong electron-withdrawing effect of the nitro group.[3]
NO₂ Asymmetric Stretch~1540Strong absorption, characteristic of the nitro group.[3]
Ring C=C Stretch~1480Significant shift due to strong resonance and inductive effects of NO₂.[3]
NO₂ Symmetric Stretch~1350Strong absorption, characteristic of the nitro group.[3]
Ring C-H Out-of-plane Bend~840Position influenced by the strong electronic pull of the nitro groups.[3]
-CHO (Formyl) Ring C-H Stretch~3100Electron-withdrawing nature of the formyl group.
C-H Stretch (aldehyde)~2820, ~2720Characteristic Fermi resonance bands for the aldehydic C-H.[7]
C=O Stretch~1670Strong absorption, position is sensitive to conjugation with the ring.
Ring C=C Stretch~1520, ~1420Influenced by the electron-withdrawing effect of the carbonyl group.
Ring C-H Out-of-plane Bend~820Characteristic of 2,5-disubstitution.

Visualizing the Impact of Substituents on Thiophene Ring Vibrations

The following diagram illustrates the logical relationship between the electronic nature of substituents at the 2 and 5 positions and the resulting shifts in the key IR vibrational frequencies of the thiophene ring.

Substituent_Effects_on_Thiophene_IR subst Substituent at 2,5-positions edg Electron-Donating Group (EDG) (e.g., -CH₃, -OCH₃) subst->edg ewg Electron-Withdrawing Group (EWG) (e.g., -NO₂, -CHO, -Halogen) subst->ewg effect Electronic Effect on Thiophene Ring edg->effect Inductive & Resonance Donation inc_e_density Increases Electron Density edg->inc_e_density ewg->effect Inductive & Resonance Withdrawal dec_e_density Decreases Electron Density ewg->dec_e_density ir_shift Observed IR Shift inc_e_density->ir_shift batho Bathochromic Shift (Lower Wavenumber) inc_e_density->batho Weaker C=C dec_e_density->ir_shift hypso Hypsochromic Shift (Higher Wavenumber) dec_e_density->hypso Stronger C=C cc_stretch_shift C=C Ring Stretch ir_shift->cc_stretch_shift ch_oop_shift C-H Out-of-Plane Bend ir_shift->ch_oop_shift batho->cc_stretch_shift hypso->cc_stretch_shift

Caption: Substituent effects on thiophene IR bands.

Experimental Protocol: Acquiring High-Quality ATR-FTIR Spectra

To ensure the acquisition of reliable and reproducible IR spectra for 2,5-dimethylthiophene derivatives, the following Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy protocol is recommended. ATR-FTIR is a versatile technique suitable for both liquid and solid samples with minimal sample preparation.[1][8][9]

Instrument Preparation and Background Collection
  • Instrument Initialization: Ensure the FTIR spectrometer is powered on and has completed its initialization sequence. The instrument should be purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • ATR Crystal Cleaning: Thoroughly clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe. Ensure the crystal is completely dry before collecting the background spectrum.

  • Background Spectrum Acquisition: With the clean and dry ATR crystal, collect a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere. The background spectrum should be a flat line with minimal noise.

Sample Analysis
  • Sample Application:

    • For liquid samples: Place a small drop of the neat liquid directly onto the center of the ATR crystal.

    • For solid samples: Place a small amount of the powdered or crystalline solid onto the ATR crystal. Use the pressure clamp to ensure good contact between the sample and the crystal. Apply consistent pressure for all measurements to ensure reproducibility.

  • Spectrum Collection: Acquire the sample spectrum. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample.

Self-Validating System and Trustworthiness
  • Regular Blank Runs: Periodically run a background spectrum and check for any residual sample peaks to ensure thorough cleaning between samples.

  • Reference Material Analysis: Regularly analyze a well-characterized reference material (e.g., polystyrene film) to verify instrument performance and calibration.

  • Replicate Measurements: For critical samples, perform replicate measurements to ensure the reproducibility of the obtained spectra.

Conclusion

The infrared spectrum of 2,5-dimethylthiophene and its derivatives provides a wealth of information regarding their molecular structure. By understanding the fundamental vibrational modes of the thiophene ring and the predictable influence of substituents at the 2 and 5 positions, researchers can confidently characterize novel compounds. This guide has provided a comparative framework, supported by experimental data and a robust analytical protocol, to empower scientists in drug development and materials science to leverage the full potential of IR spectroscopy in their research endeavors.

References

  • Maruyama, M. & Gamou, M. The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the University of Osaka Prefecture.
  • Nivida, T. J., et al. A Comprehensive Review on Vibrational, NMR and UV-Visible Spectra of 2- carbaldehyde oxime-5-nitrothiophene by Experimental and Theoretical Approach. International Journal of Pharmaceutical Sciences Review and Research, 46(2), 114-121 (2017).
  • Satonaka, H. The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2463-2467 (1983).
  • Mohan, S. & Sundaraganesan, N. Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Met. IOSR Journal of Applied Physics, 8(5), 06-14 (2016).
  • Doyle, W. M. & Amer, N. M. ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples.
  • Nandiyanto, A. B. D., Oktiani, R., & Ragadhita, R. How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118 (2019).
  • METTLER TOLEDO. ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • PubChem. 2,5-Dimethoxythiophenol. Retrieved from [Link]

  • Specac. Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

  • Katritzky, A. R. & Boulton, A. J. The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations1. Journal of the American Chemical Society, 81(1), 27-30 (1959).
  • Parker, S. F., Parker, J. L., & Jura, M. Structure and vibrational spectra of 2,5-diiodothiophene: a model for polythiophene. The Journal of Physical Chemistry A, 119(40), 10229-10237 (2015).
  • Bruker. Guide to FT-IR Spectroscopy. Retrieved from [Link]

  • LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Smith, B. C. Halogenated Organic Compounds. Spectroscopy, 38(9), 20-23 (2023).
  • Loska, B., et al. Study of the Experimental and Simulated Vibrational Spectra Together with Conformational Analysis of Thioether Cyanobiphenyl-Based Liquid Crystal Dimers. Molecules, 27(12), 3740 (2022).
  • National Institute of Standards and Technology. Thiophene, 2,5-dichloro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Fahelelbom, K. M., et al. Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. Reviews in Analytical Chemistry, 41(1), 21-33 (2022).
  • Royal Society of Chemistry. Synthesis of 2,5-disubstituted thiophenes via metal-free sulfur heterocyclization of 1,3-diynes with sodium hydrosulfide. RSC Advances, 7(77), 48857-48861 (2017).
  • Bloino, J., Baiardi, A., & Biczysko, M. Aiming at an accurate prediction of vibrational and electronic spectra for medium-to-large molecules: An overview. International Journal of Quantum Chemistry, 116(20), 1543-1574 (2016).
  • Wang, T., et al. Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. Molecules, 28(12), 4642 (2023).
  • University of Colorado Boulder. IR: alkyl halides. Retrieved from [Link]

  • Loska, B., et al. Study of the experimental and simulated vibrational spectra together with conformational analysis for thioether cyanobiphenyl-based liquid crystal dimers. arXiv preprint arXiv:2206.07443 (2022).
  • LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Palacky University Olomouc. Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Hernandez-Mancera, J. G., et al. DFT and experimental study of the structure and vibrational spectra of 2-(benzylthio)-N-{pyridinylmethylidene}anilines. Journal of Molecular Structure, 1031, 215-223 (2013).
  • Smith, B. C. Halogenated Organic Compounds. Spectroscopy, 38(9), 20-23 (2023).
  • SpectraBase. Thiophene, 2,5-dichloro-. Retrieved from [Link]

  • El-Ghanam, A. M. & Gaber, M. FT-IR spectra of (a) 2,5-dihydroxy-P-benzoquinone and its complexes with (b) 2-cyanopyridine, (c) 6-nitroquinoline, (d) 2,6-dimethylquinoline and (e) piperidine. Journal of Molecular Structure, 794(1-3), 201-207 (2006).
  • SWGDrug. 2,5-DIMETHOXY-4-ETHYLTHIOPHENYLAMINE. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(2,5-Dimethylthiophen-3-yl)piperidine

Executive Summary & Immediate Action Status: Research Intermediate (Novel Compound). Hazard Classification (Inferred): High Hazard / Unknown Toxicity.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

Status: Research Intermediate (Novel Compound). Hazard Classification (Inferred): High Hazard / Unknown Toxicity. Based on Structure-Activity Relationship (SAR) analysis of the piperidine (corrosive/toxic) and thiophene (flammable/target organ toxicity) pharmacophores.[1][2]

Critical Warning: Specific toxicological data for this exact isomer is limited. You must handle this compound using Universal Precautions for high-potency nitrogenous heterocycles.

Scenario Immediate Protocol
Skin Contact Drench: Immediate 15-minute flush.[1][2][3] Piperidine moieties are lipophilic and corrosive; rapid absorption is likely. Do not use solvents.
Eye Contact Irrigate: 15 minutes minimum.[3] Hold eyelids open. Corrosive amines can cause permanent corneal opacity.
Inhalation Evacuate: Move to fresh air. If breathing is labored, administer oxygen (trained personnel only).
Spill (<5g) Isolate: Evacuate 15ft radius. Absorb with vermiculite or chem-mats .[1] Do NOT use paper towels (exothermic reaction risk).
Fire Extinguish: Dry chemical or CO2.[4] Do NOT use water jet (may spread burning amine/sulfur liquids).

Chemical Hazard Profile (SAR Analysis)

As a Senior Application Scientist, I derive the following risk profile based on the functional groups present. This compound combines a basic amine with an electron-rich aromatic system.[1]

PropertyInferred CharacteristicOperational Implication
Corrosivity High (pH > 11) The secondary amine (piperidine) is a strong base.[1][2] It will cause immediate chemical burns to mucous membranes.
Permeation High The lipophilic dimethylthiophene group facilitates rapid dermal absorption, carrying the corrosive amine into deep tissue.
Reactivity Incompatible with Acids/Oxidizers Reacts exothermically with acids. Sulfur in the thiophene ring is sensitive to strong oxidizers (risk of sulfoxide/sulfone formation or ring opening).
Flammability Flash Point < 60°C (Est.) Treat as a Flammable Liquid/Solid .[3] Vapors are heavier than air and may travel to ignition sources.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for piperidine derivatives due to rapid breakthrough (<5 minutes).[1][2]

Primary Barrier Protection
  • Hand Protection:

    • Routine Handling (Solid/Small Vol): Double-gloving is mandatory.[1]

      • Inner Layer: 4 mil Nitrile (Inspection grade).

      • Outer Layer: 5-8 mil Nitrile (High dexterity).[1]

      • Protocol: Change outer gloves immediately upon splash or every 30 minutes.

    • Synthesis/Liquid Handling (>10mL): Laminate Film (Silver Shield/4H) or Butyl Rubber gloves are required.

  • Respiratory Protection:

    • All operations must occur in a Class II Type A2 Biosafety Cabinet or Chemical Fume Hood (Face velocity: 80–100 fpm).

    • Outside Containment: Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges (Yellow/Olive band).[1][2]

Secondary Body Protection
  • Eye/Face: Chemical splash goggles (ventless) + Face Shield (8-inch minimum) when handling liquids.[1][2]

  • Clothing: Tyvek® lab coat (impervious to liquids) with gathered wrists. Synthetic clothing (polyester) should be avoided under the coat due to flammability/adhesion risks.

Operational Workflow: Synthesis & Handling

This workflow integrates safety checks directly into the experimental process to prevent "drift" into unsafe behaviors.

Step 1: Solubilization & Weighing[1][2]
  • The Problem: Static charge often builds up on dry heterocyclic powders, causing "fly-away" particles that can be inhaled.[1]

  • The Fix: Use an anti-static gun or ionizer before weighing.

  • Solvent Choice:

    • Preferred: Dichloromethane (DCM) or Ethyl Acetate.

    • Avoid: Acetone (can form enamines with the secondary amine over time).

    • Caution: Reaction with halogenated solvents (like DCM) is slow but possible; use fresh solutions immediately.

Step 2: Reaction Setup (The "Quench" Rule)
  • Causality: The piperidine nitrogen is a nucleophile. If reacting with acid chlorides or alkyl halides, the exotherm will be immediate.

  • Protocol: Always cool the reaction vessel to 0°C before adding reagents.

  • Venting: Ensure the reaction vessel is vented to a scrubber or bubbler if acid gases (HCl) are generated.

Step 3: Workflow Logic Diagram

The following diagram outlines the decision process for handling this compound, emphasizing the "Stop/Go" safety gates.

HandlingWorkflow Start Start: Material Retrieval RiskAssess Risk Assessment: Is mass > 100mg? Start->RiskAssess HighRiskPPE High Risk PPE: Silver Shield Gloves Face Shield Required RiskAssess->HighRiskPPE Yes LowRiskPPE Standard PPE: Double Nitrile Gloves Splash Goggles RiskAssess->LowRiskPPE No FumeHood Transfer to Fume Hood (Sash height < 18 inches) HighRiskPPE->FumeHood Weighing Weighing: Use Anti-Static Gun Closed Balance FumeHood->Weighing LowRiskPPE->FumeHood Solubilization Solubilization: Add Solvent Slowly Check for Exotherm Weighing->Solubilization WasteSeg Disposal: Segregate into Basic Organic Waste Solubilization->WasteSeg

Caption: Operational logic flow for handling 4-(2,5-Dimethylthiophen-3-yl)piperidine, delineating PPE escalation based on quantity.

Waste Disposal & Decontamination

Core Principle: Do not mix this compound with acidic waste streams. The heat of neutralization can over-pressurize waste containers.

Disposal Protocol
  • Stream Selection: Segregate into "Basic Organic Waste" (High pH).

  • Labeling: Must explicitly state "Contains Piperidine Derivatives - Corrosive/Toxic."

  • Quenching (Trace Amounts):

    • For glassware cleaning: Rinse with 5% dilute acetic acid (in a hood) to neutralize the amine, followed by water and acetone.

    • Why: This converts the volatile free base into a non-volatile acetate salt, reducing inhalation risk during cleaning.

Spill Cleanup (Liquid)[1][2]
  • Cover spill with Dry Sand or Vermiculite (Avoid combustible absorbents like sawdust).

  • Neutralize cautiously with weak acid (Citric acid powder) if and only if trained to do so. Otherwise, collect as is.

  • Scoop into a wide-mouth HDPE jar. Do not seal tight immediately (allow off-gassing).[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Piperidine. Retrieved from [Link][1][2]

    • Justification: Provides the baseline toxicity and corrosivity d
    • Justification: Source for glove breakthrough times and specific handling of corrosive amines.[3]

  • Justification: Establishes flammability and sulfur-specific hazards for the thiophene ring system.
  • Prudent Practices in the Laboratory (2011). Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

    • Justification: The authoritative standard for "Universal Precautions" when handling novel research chemicals.

Sources

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